Ecopipam hydrobromide
Description
Propriétés
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
| Record name | SCH 39166 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ecopipam Hydrobromide: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (formerly SCH 39166) is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4), distinguishes it from traditional dopamine antagonists that primarily target the D2 receptor.[2][3] This high selectivity may underpin its therapeutic potential in conditions like Tourette syndrome, where it has shown efficacy in reducing tics without the metabolic side effects and drug-induced movement disorders commonly associated with D2 antagonists.[1] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of ecopipam hydrobromide, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Receptor Binding Profile of Ecopipam
The selectivity of ecopipam is quantitatively demonstrated through its binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from in vitro radioligand binding assays, illustrates ecopipam's potent and selective binding to the D1-like receptor family.
Table 1: Ecopipam Binding Affinity (Ki) for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference |
| Dopamine D1 | 1.2 | 8.92 | [4] |
| Dopamine D1 | 0.9 | 9.05 | [4] |
| Dopamine D5 | 2.0 | - | [3] |
| Dopamine D2 | 1240 | 5.91 | [4] |
| Dopamine D2 | 980 | 6.01 | [4] |
| Dopamine D4 | 5520 | 5.26 | [4][5] |
Note: Specific Ki values for the D3 receptor are not consistently reported in the primary literature, but studies confirm low affinity similar to other D2-like receptors.
Table 2: Ecopipam Binding Affinity (Ki) for Rat Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference |
| Dopamine D1 | 1.9 | 8.72 | [4] |
| Dopamine D2 | 514 | 6.29 | [4] |
Table 3: Ecopipam Binding Affinity (Ki) for Other Receptors
| Receptor | Ki (nM) | Reference |
| 5-HT₂ | 80 | [5] |
| α₂ₐ | 731 | [5] |
Experimental Protocols: Radioligand Binding Assay
The determination of ecopipam's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology typical for assessing the affinity of a test compound for the dopamine D1 receptor.
Objective
To determine the inhibitor constant (Ki) of a test compound (e.g., ecopipam) by quantifying its ability to displace a specific radioligand from the human dopamine D1 receptor.
Materials
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human dopamine D1 receptor.
-
Radioligand: [³H]SCH 23390, a selective D1/D5 antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled D1 antagonist, such as butaclamol or unlabeled SCH 23390.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure
-
Membrane Preparation: The cell membranes expressing the D1 receptor are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([³H]SCH 23390) at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (ecopipam).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis
-
The data is analyzed by plotting the percentage of specific binding of the radioligand as a function of the logarithm of the test compound's concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.[6]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Antagonistic Action of Ecopipam
Ecopipam exerts its effect by competitively binding to the D1 receptor, thereby preventing dopamine from binding and activating the downstream signaling cascade.
Caption: Ecopipam's Antagonistic Mechanism at the D1 Receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound like ecopipam.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
This compound demonstrates a highly selective and high-affinity binding profile for the dopamine D1 and D5 receptors, with substantially lower affinity for D2-like and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile and is thought to contribute to its clinical efficacy and tolerability. The standardized experimental protocols, such as radioligand binding assays, are crucial for the precise quantification of this selectivity. A thorough understanding of ecopipam's interaction with the D1 receptor and its downstream signaling pathways is essential for the continued development and application of this and other selective D1 receptor antagonists in the field of neuroscience and drug discovery.
References
- 1. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. SCH 39166 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (formerly known as SCH-39166) is a first-in-class selective antagonist of the D1 and D5 dopamine receptors. Discovered and initially developed by Schering-Plough, it represents a significant departure from typical antipsychotic medications that primarily target D2 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Ecopipam hydrobromide. Detailed experimental protocols for key assays are provided, along with a summary of its binding affinity and a visualization of its mechanism of action. Ecopipam is currently under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3]
Discovery and Rationale
Ecopipam was discovered in the central nervous system preclinical labs at Schering-Plough Corporation (now Merck).[3] The rationale for its development stemmed from the desire to create a dopamine antagonist with a novel mechanism of action that could potentially offer a better side-effect profile compared to existing D2 receptor antagonists.[3] While D2 antagonists are effective for certain conditions, they are often associated with extrapyramidal symptoms and tardive dyskinesia. By selectively targeting the D1/D5 receptors, Ecopipam was designed to modulate dopaminergic neurotransmission with a reduced risk of these adverse effects.[3]
Initial preclinical studies in animal models indicated its potential as an antipsychotic, though it did not show efficacy in clinical trials for schizophrenia.[3] However, its unique pharmacological profile has led to its investigation in a range of other conditions, including Tourette syndrome, restless legs syndrome, and obesity.[2]
Synthesis of this compound
The synthesis of Ecopipam, with the chemical name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,7,8,9,13b-hexahydro-4H-benzo[d]naphtho[2,1-b]azepin-12-ol, has been described in the scientific literature. The following is a representative synthetic route.
Experimental Protocol: Synthesis of Ecopipam
A multi-step synthesis can be employed to produce Ecopipam. A key step involves the stereoselective synthesis of the core benzazepine structure. The final step typically involves demethylation to yield the phenolic hydroxyl group, followed by salt formation.
-
Step 1: Formation of the Naphthylamine Intermediate: Starting from a substituted 2-naphthol, a Bucherer reaction can be employed to introduce the amine functionality.
-
Step 2: Acylation and Reduction: The resulting naphthylamine undergoes a Friedel-Crafts or Sugasawa-type acylation to introduce a keto group, which is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Step 3: Cyclization to form the Benzazepine Core: The amino alcohol intermediate undergoes a double dehydration and intramolecular cyclization with an appropriate oxo-acid under Dean-Stark conditions to form the tetracyclic benzazepine core.
-
Step 4: N-Methylation: The secondary amine of the benzazepine ring system is methylated, for example, using formaldehyde and a reducing agent.
-
Step 5: Demethylation: The methoxy group on the aromatic ring is demethylated to the free phenol using a demethylating agent such as boron tribromide or hydrobromic acid.
-
Step 6: Formation of the Hydrobromide Salt: The final free base of Ecopipam is treated with hydrobromic acid in a suitable solvent to precipitate this compound.
Note: This is a generalized scheme. For specific reaction conditions, including solvents, temperatures, and catalysts, it is recommended to consult the primary literature and patents.
Pharmacological Profile
Ecopipam is a potent and selective antagonist of the dopamine D1 and D5 receptors. Its selectivity is a key feature of its pharmacological profile.
Data Presentation: Receptor Binding Affinities
| Receptor | Ki (nM) | Reference Compound |
| Dopamine D1 | 1.2 | [3H]-SCH 23390 |
| Dopamine D5 | 2.0 | [3H]-SCH 23390 |
| Dopamine D2 | 980 | [3H]-Spiperone |
| Dopamine D4 | 5520 | [3H]-Spiperone |
| Serotonin 5-HT2A | 80 | [3H]-Ketanserin |
| Adrenergic α2a | 730 | [3H]-Clonidine |
This table presents a summary of representative binding affinities. Ki values can vary between studies depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
Ecopipam exerts its effects by blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Ecopipam inhibits this signaling cascade.
Visualization: Dopamine D1 Receptor Signaling Pathway
References
Ecopipam Hydrobromide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for various neurological and psychiatric disorders. Unlike existing antipsychotics that primarily target D2 receptors, ecopipam's unique mechanism of action presents a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to ecopipam hydrobromide.
Chemical Structure and Properties
This compound is the hydrobromide salt of ecopipam. It is an orally active compound that can cross the blood-brain barrier.
Table 1: Chemical and Physical Properties of Ecopipam and its Salts
| Property | Ecopipam | Ecopipam Hydrochloride | This compound |
| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol;hydrochloride | (6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide |
| Synonyms | SCH-39166, EBS-101, PSYRX-101 | SCH 39166 | SCH 39166 hydrobromide |
| CAS Number | 112108-01-7 | 190133-94-9 | 2587360-22-1 |
| Molecular Formula | C₁₉H₂₀ClNO | C₁₉H₂₁Cl₂NO | C₁₉H₂₀ClNO·HBr |
| Molecular Weight | 313.8 g/mol | 350.3 g/mol | 394.73 g/mol |
| Appearance | Solid at room temperature | Not specified | Not specified |
| LogP | 3.918 | Not specified | Not specified |
| Hydrogen Bond Donor Count | 1 | Not specified | Not specified |
| Hydrogen Bond Acceptor Count | 2 | Not specified | Not specified |
| Elimination Half-life | ~10 hours | Not specified | Not specified |
Mechanism of Action
Ecopipam is a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[2] These receptors are Gs-coupled and their activation leads to a cascade of downstream signaling events. By blocking these receptors, ecopipam inhibits the actions of dopamine.
Dopamine D1/D5 Receptor Signaling Pathway
The binding of dopamine to D1/D5 receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.
Receptor Binding Affinity and Selectivity
Ecopipam exhibits high affinity for D1 and D5 receptors with significantly lower affinity for other receptor types, highlighting its selectivity.
Table 2: Receptor Binding Affinity (Ki) of Ecopipam
| Receptor | Ki (nM) |
| Dopamine D1 | 1.2 |
| Dopamine D5 | 2.0 |
| Dopamine D2 | 980 |
| Dopamine D4 | 5520 |
| 5-HT₂ | 80 |
| α2a | 731 |
Preclinical and Clinical Efficacy
Ecopipam has been evaluated in various preclinical models and clinical trials for several conditions, most notably Tourette Syndrome.
Tourette Syndrome Clinical Trials
Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tics in patients with Tourette Syndrome.
Table 3: Summary of Efficacy Data from Ecopipam Clinical Trials in Tourette Syndrome
| Trial Phase | Primary Endpoint | Result | p-value | Reference |
| Phase 2b | Mean change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at 12 weeks | -3.44 (least squares mean difference vs. placebo) | 0.01 | [3] |
| Phase 2b | Improvement in Clinical Global Impression of Tourette Syndrome Severity | Greater in ecopipam group | 0.03 | [3] |
| Crossover Study | Reduction in YGTSS Total Tic Score at 30 days | -3.2 (mean difference vs. placebo) | 0.033 | [4] |
| Phase 3 | Time to relapse in pediatric subjects | 41.9% relapse with ecopipam vs. 68.1% with placebo (Hazard Ratio: 0.5) | 0.0084 | [5] |
| Phase 3 | Time to relapse in pediatric and adult subjects | 41.2% relapse with ecopipam vs. 67.9% with placebo (Hazard Ratio: 0.5) | 0.0050 | [5] |
Effect on Body Weight
In contrast to many D2 receptor antagonists used for Tourette Syndrome, clinical trials have not associated ecopipam with weight gain. In some studies, subjects on placebo experienced more weight gain than those on ecopipam.[3][6]
Safety and Tolerability
Ecopipam has been generally well-tolerated in clinical trials. The most common adverse events are related to the central nervous system.
Table 4: Common Adverse Events Reported in Ecopipam Clinical Trials for Tourette Syndrome
| Adverse Event | Frequency (%) in Ecopipam Group (Phase 2b) | Frequency (%) in Ecopipam Group (Phase 3) |
| Headache | 15.8 | 9.7 |
| Insomnia | 14.5 | 7.4 |
| Fatigue | 7.9 | 5.6 |
| Somnolence | 7.9 | 11.1 |
| Anxiety | Not specified | 9.7 |
Importantly, clinical trials have not identified significant metabolic or electrocardiogram changes associated with ecopipam treatment.[3]
Experimental Protocols
General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Tourette Syndrome
The following provides a generalized workflow for a clinical trial evaluating ecopipam for Tourette Syndrome, based on published study designs.[3][4][6]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. publications.aap.org [publications.aap.org]
Early In Vitro Profile of Ecopipam Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (formerly known as SCH 39166) is a selective antagonist of the D1-like dopamine receptors (D1 and D5). Its unique pharmacological profile, distinguishing it from D2 receptor antagonists, has prompted investigation into its therapeutic potential for a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early in vitro studies that characterized the foundational pharmacology of Ecopipam hydrobromide. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development.
Core Data Summary
The following tables summarize the key quantitative data from early in vitro evaluations of Ecopipam (SCH 39166).
Table 1: Receptor Binding Affinity of Ecopipam (SCH 39166)
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | 3.6 | [1][2] |
| Dopamine D1 | [3H]SCH 39166 | Rat Brain | Low nM range | [3] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | > 1000 | [1][2] |
| Serotonin 5-HT2 | [3H]Ketanserin | Not Specified | > 300 | [1][2] |
Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Ecopipam (SCH 39166)
| Assay | Agonist | Tissue/Cell Line | Ki (nM) | Effect | Reference |
| Adenylate Cyclase | Dopamine | Not Specified | 9.1 | Antagonist | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.
General Protocol for [3H]SCH 23390 Competition Binding Assay:
-
Tissue Preparation: Membranes from rat striatum were prepared.
-
Assay Buffer: Details of the buffer composition were not specified in the reviewed abstracts.
-
Incubation: Membranes were incubated with a fixed concentration of the D1-selective radioligand [3H]SCH 23390 and varying concentrations of Ecopipam (SCH 39166).
-
Separation of Bound and Free Ligand: The incubation mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol for [3H]SCH 39166 Binding Assay:
-
Radioligand: [3H]SCH 39166 was used as the D1-selective radioligand.
-
Binding Characteristics: The binding of [3H]SCH 39166 to D1 receptors was found to be saturable and of high affinity, with a KD of 0.79 nM.[4]
-
Competition Studies: D1-selective antagonists like SCH 23390 were able to displace the binding of [3H]SCH 39166 with nanomolar affinities, while antagonists for other receptors showed poor affinity.[4]
Functional Assays
Objective: To assess the functional effect of Ecopipam on receptor-mediated signaling pathways.
General Protocol for Dopamine-Stimulated Adenylate Cyclase Assay:
-
Principle: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a dopamine agonist.
-
Cell/Tissue Preparation: The specific cell line or tissue preparation was not detailed in the reviewed abstracts.
-
Assay Procedure: The prepared cells or tissues were incubated with dopamine (to stimulate adenylate cyclase) in the presence of varying concentrations of Ecopipam.
-
cAMP Measurement: The amount of cAMP produced was quantified.
-
Data Analysis: The concentration of Ecopipam that inhibits 50% of the dopamine-stimulated cAMP production (IC50) was determined, and the Ki value was calculated. Ecopipam was found to block dopamine-stimulated adenylate cyclase with a Ki of 9.1 nM.[1][2]
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Ecopipam.
Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a G-protein coupled receptor (GPCR) antagonist like Ecopipam.
Caption: In Vitro Workflow for GPCR Antagonist Characterization.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3H]SCH39166, a D1 dopamine receptor antagonist: binding characteristics and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide and the Brain: An In-Depth Technical Guide on Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH 39166) is a first-in-class selective dopamine D1/D5 receptor antagonist currently under investigation for various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3] Its therapeutic efficacy in these central nervous system (CNS) conditions inherently relies on its ability to cross the blood-brain barrier (BBB) and engage its target receptors in the brain. This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of Ecopipam hydrobromide, details established experimental protocols for assessing such permeability, and visualizes relevant pathways and workflows.
While clinical studies have demonstrated Ecopipam's effects on the CNS, specific quantitative data on its BBB permeability, such as brain-to-plasma concentration ratios (logBB) or in vitro permeability assay results, are not extensively published in publicly available literature. However, preclinical studies in animal models have been conducted to assess its systemic exposure and effects on the CNS. For instance, a study in juvenile rats involved the administration of Ecopipam HCl to provide toxicokinetic exposure data for both Ecopipam and its metabolite, EBS-101-40853, although specific brain concentration data from this study is not detailed.[1]
Physicochemical Properties
A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. Key parameters include molecular weight (MW) and lipophilicity (logP).
| Property | Value | Source |
| Molecular Weight | 313.8 g/mol | [4] |
| Molecular Formula | C₁₉H₂₀ClNO | [4] |
| logP (Predicted) | 4.4 | [4] |
Note: The logP value is a computed prediction and may not reflect experimental values.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following are detailed methodologies for key experiments that are standardly used to evaluate the BBB permeability of drug candidates like Ecopipam.
In Vivo Assessment: Animal Pharmacokinetic Studies
Objective: To determine the concentration of Ecopipam and its metabolites in the plasma and brain tissue of animal models over time, allowing for the calculation of the brain-to-plasma concentration ratio.
Experimental Workflow:
Caption: Workflow for in vivo assessment of Ecopipam BBB permeability.
Methodology:
-
Animal Model: Male Sprague Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Dosing: this compound is administered, typically via oral gavage, at various dose levels (e.g., 6, 36, or 216 mg/kg/day as in the juvenile rat study).[1]
-
Sample Collection:
-
Blood samples are collected serially from the tail vein at predetermined time points post-dosing into tubes containing an anticoagulant.
-
At the end of the study, animals are euthanized, and brains are rapidly excised.
-
-
Sample Processing:
-
Blood is centrifuged to separate plasma.
-
Brain tissue is weighed and homogenized in a suitable buffer.
-
-
Quantification:
-
Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated for both plasma and brain.
-
The brain-to-plasma concentration ratio (Kp) is determined by dividing the AUC in the brain by the AUC in the plasma.
-
In Vitro Assessment: BBB Models
Objective: To assess the passive permeability and the potential for active transport of Ecopipam across a cell-based model of the BBB.
Experimental Workflow:
Caption: Workflow for in vitro BBB permeability and efflux assessment.
Methodology:
-
Cell Culture: Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are cultured on microporous membranes of Transwell inserts.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Ecopipam is added to the apical (A, blood side) or basolateral (B, brain side) chamber.
-
Samples are collected from the receiver chamber at various time points.
-
-
Quantification: Ecopipam concentrations in the collected samples are determined by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if Ecopipam is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[8][9]
-
Mechanism of Action and Signaling Pathway
Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5). Its therapeutic effect in conditions like Tourette syndrome is believed to be mediated by the modulation of dopamine signaling pathways in the brain.
Caption: Ecopipam's antagonism of the D1 receptor signaling pathway.
Conclusion
References
- 1. neurology.org [neurology.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam | C19H20ClNO | CID 107930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Ecopipam Hydrobromide in Rodents: A Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (formerly known as SCH-39166) is a selective dopamine D1 and D5 receptor antagonist that has been investigated for various central nervous system disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting pharmacological data and designing clinical studies. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of Ecopipam hydrobromide in rats and mice, providing a foundational understanding for researchers in the field.
Pharmacokinetic Parameters in Rats
Following subcutaneous administration in rats, Ecopipam (SCH-39166) exhibits a relatively short elimination half-life of approximately 1.5 to 2.5 hours in both plasma and brain tissue[1]. Interestingly, the pharmacokinetics of Ecopipam in rats appear to be non-linear. A tenfold increase in the subcutaneous dose (from 0.25 mg/kg to 2.5 mg/kg) resulted in only a two- to five-fold increase in the maximum concentrations observed in plasma and brain[1]. This suggests that processes such as absorption, distribution, metabolism, or excretion may become saturated at higher doses.
Oral administration of Ecopipam in rats reveals significant first-pass metabolism. A large proportion of the drug is conjugated after oral delivery. Furthermore, Ecopipam is metabolized to its N-desmethyl analog, SCH 40853[2].
The following table summarizes the available qualitative and semi-quantitative pharmacokinetic information for Ecopipam in rats.
| Parameter | Route of Administration | Observation in Rats | Citation |
| Elimination Half-life (t½) | Subcutaneous | ~ 1.5 - 2.5 hours (in plasma and brain) | [1] |
| Dose Proportionality | Subcutaneous | Non-linear; a 10x dose increase leads to a 2-5x increase in Cmax. | [1] |
| Metabolism | Oral | Subject to significant first-pass metabolism, including conjugation and N-demethylation to SCH 40853. | [2] |
| Brain Penetration | Subcutaneous & Oral | Brain concentrations of unconjugated drug are approximately 5-fold higher than plasma concentrations. | [2] |
Brain Distribution
A notable feature of Ecopipam is its ability to penetrate the blood-brain barrier. Studies in rats have shown that concentrations of unconjugated Ecopipam in the brain are approximately five times higher than the corresponding concentrations in plasma[2]. This is consistent for both subcutaneous and oral routes of administration and indicates efficient transport into the central nervous system. A strong positive correlation exists between the plasma and brain concentrations of the unconjugated drug, suggesting that plasma levels can be a reliable indicator of brain exposure[2].
Metabolism
The metabolism of Ecopipam, particularly after oral administration in rats, is a critical aspect of its pharmacokinetic profile. The drug undergoes substantial first-pass metabolism, which includes two primary pathways: conjugation and N-demethylation.
Metabolic pathways of Ecopipam in rats.
Experimental Methodologies
Detailed experimental protocols for the rodent pharmacokinetic studies of Ecopipam are not extensively published. However, based on the available literature, a general understanding of the methods employed can be outlined.
Animal Models:
-
Studies have utilized rat models to investigate the pharmacokinetic profile of Ecopipam[1][2]. The specific strains used are not consistently reported.
Drug Administration:
Sample Collection and Analysis:
-
Blood and brain tissue samples were collected at various time points post-administration to determine drug concentrations[1][2].
-
A gas chromatographic method was developed and used for the quantification of SCH-39166 in rat brain and plasma[1].
The following diagram illustrates a generalized workflow for a rodent pharmacokinetic study.
Generalized experimental workflow for rodent pharmacokinetic studies.
Conclusion
The available data indicates that this compound has a pharmacokinetic profile in rodents characterized by a relatively short half-life, non-linear kinetics at higher doses, significant first-pass metabolism following oral administration, and excellent brain penetration. The primary metabolic pathways in rats involve conjugation and N-demethylation. While this guide provides a summary of the known characteristics, it is important to note the absence of detailed, publicly available quantitative pharmacokinetic data (Cmax, AUC) and comprehensive experimental protocols. Further research and publication of these details would be invaluable to the scientific community for a more complete understanding of Ecopipam's behavior in preclinical models.
References
- 1. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma and brain concentrations of SCH 39166 and their correlation to conditioned avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide for Tourette Syndrome: A Foundational Research Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and phonic tics. Foundational research has implicated hyperactivity in the brain's dopamine system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits, as a key pathophysiological driver. While traditional treatments have focused on antagonizing the dopamine D2 receptor, these are often associated with significant side effects, including metabolic issues and movement disorders. Ecopipam (SCH 39166) represents a novel therapeutic approach, acting as a selective antagonist of the dopamine D1 and D5 receptors. This technical guide provides an in-depth review of the core foundational research that has established the scientific rationale for developing ecopipam for the treatment of Tourette Syndrome. It details the drug's mechanism of action, preclinical receptor binding profile, efficacy in animal models of tic-related behaviors, and the methodologies and outcomes of key clinical trials.
Mechanism of Action: Selective D1/D5 Receptor Antagonism
Ecopipam's therapeutic potential in Tourette Syndrome stems from its high affinity and selective antagonism of the D1-like family of dopamine receptors (D1 and D5).[1][2] These receptors are predominantly expressed in the "direct pathway" of the basal ganglia, a key component of the CSTC circuitry that is believed to be overactive in TS.
D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate the Gs/olf α-subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of increased neuronal excitability in the direct pathway. By blocking the D1 receptor, ecopipam interrupts this cascade, thereby reducing the hypersensitivity to dopamine and normalizing the aberrant neuronal signaling that is thought to drive tic generation.
Preclinical Foundational Research
In Vitro Receptor Binding Affinity
The foundational pharmacological profile of ecopipam was established through in vitro radioligand binding assays. These experiments confirmed its high affinity for D1-like receptors and substantially lower affinity for D2-like and other receptors, establishing its selectivity.
Data Presentation: Receptor Binding Affinity of Ecopipam (SCH 39166)
| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs. D1) |
| Dopamine D1 | Human | 1.2 | - |
| Dopamine D5 | Human | 2.0 | ~1.7x |
| Dopamine D2 | Human | 980 - 1240 | ~817x - 1033x |
| Dopamine D4 | Human | 5520 | ~4600x |
| 5-HT2 Receptor | - | 80 | ~67x |
| α2a-Adrenergic Receptor | - | 730 | ~608x |
| Data sourced from MedChemExpress and BenchChem technical datasheets referencing primary literature.[2][3] |
Experimental Protocol: Radioligand Binding Assay
This protocol provides a generalized workflow for determining the inhibitor constant (Ki) of a test compound like ecopipam.
Protocol Steps:
-
Preparation: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., D1) are prepared via homogenization and centrifugation. A selective radioligand, such as [³H]SCH 23390 for D1/D5 receptors, and serial dilutions of ecopipam are prepared in a suitable assay buffer.[2]
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of ecopipam are incubated together in 96-well plates to allow binding to reach equilibrium. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor) are included.[2]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the logarithm of the ecopipam concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
In Vivo Animal Models: Dopamine Agonist-Induced Stereotypy
To assess the functional D1 receptor antagonism in vivo, preclinical studies often employ dopamine agonist-induced stereotypy models in rodents. Stereotypies are repetitive, purposeless movements (e.g., gnawing, sniffing, licking) that can be induced by drugs that increase dopamine signaling, such as apomorphine (a non-selective dopamine agonist). These behaviors are considered a relevant animal model for the repetitive motor aspects of disorders like Tourette Syndrome. Research has shown that ecopipam effectively counters apomorphine-induced stereotypy in rats, demonstrating its functional antagonism of dopamine pathways in a living system.[1]
Data Presentation: Effect of Ecopipam on Apomorphine-Induced Stereotypy
| Animal Model | Dopamine Agonist | Ecopipam Dose (oral) | Outcome | Reference |
| Rat | Apomorphine | 10 mg/kg | Counteracted apomorphine-induced stereotypy | [1] |
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats
This protocol outlines a typical procedure for evaluating the efficacy of a test compound like ecopipam in a dopamine agonist-induced stereotypy model.
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) and are acclimated to the testing environment for several days before the experiment.
-
Habituation: On the test day, animals are placed individually into observation cages (e.g., transparent Plexiglas arenas) and allowed to habituate for a period of 30-60 minutes.
-
Drug Administration:
-
The test group receives a predetermined oral dose of ecopipam (e.g., 10 mg/kg).[1]
-
The control group receives a vehicle solution.
-
A pretreatment period (e.g., 60 minutes) is allowed for the oral compound to be absorbed.
-
-
Induction of Stereotypy: All animals are administered a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 - 5 mg/kg) to induce stereotyped behaviors.[4][5]
-
Behavioral Scoring: Immediately following apomorphine injection, animal behavior is recorded for a set duration (e.g., 60-120 minutes). A trained observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes). A common scoring scale is used:
-
0: Asleep or stationary
-
1: Active, but no stereotypy
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, licking, or head movements
-
4: Intermittent gnawing of the cage
-
5: Continuous and intense gnawing, licking, or biting
-
-
Data Analysis: The stereotypy scores are summed over the observation period for each animal. Statistical analysis (e.g., ANOVA or t-test) is used to compare the mean stereotypy scores between the ecopipam-treated group and the vehicle-treated control group.
Clinical Research in Tourette Syndrome
The promising preclinical profile of ecopipam led to its evaluation in clinical trials for Tourette Syndrome. Multiple studies have demonstrated its efficacy in reducing tic severity with a favorable safety profile compared to D2 antagonists.
Key Clinical Trial Data
Multiple randomized, double-blind, placebo-controlled trials have provided robust evidence for ecopipam's efficacy and safety.
Data Presentation: Efficacy of Ecopipam in Pediatric Tourette Syndrome (Phase 2b Trial)
| Parameter | Ecopipam (n=76) | Placebo (n=77) | Mean Difference (95% CI) | P-value |
| Change in YGTSS Total Tic Score from Baseline to 12 Weeks | - | - | -3.44 (-6.09 to -0.79) | 0.01 |
| Data from a multicenter, randomized, double-blind, placebo-controlled, phase 2b trial.[6] |
Data Presentation: Safety and Tolerability of Ecopipam (Phase 2b Trial)
| Adverse Event | Ecopipam (n=76) | Placebo (n=77) |
| Headache | 15.8% | - |
| Insomnia | 14.5% | - |
| Fatigue | 7.9% | - |
| Somnolence | 7.9% | - |
| Most common adverse events reported in the ecopipam group. The study noted no significant weight gain or metabolic changes associated with ecopipam.[6] |
Experimental Protocol: Randomized Withdrawal Clinical Trial (Phase 3 Design)
This protocol describes the design of a Phase 3, multicenter, double-blind, placebo-controlled, randomized withdrawal study to evaluate the maintenance of efficacy and safety of ecopipam.
-
Screening Period (28 days): Potential participants are screened against inclusion and exclusion criteria.
-
Open-Label Stabilization Period (12 weeks): All eligible participants receive ecopipam.
-
Titration Phase (4 weeks): The dose is gradually increased to a target steady-state dose (e.g., 1.8 mg/kg/day).[7]
-
Maintenance Phase (8 weeks): Participants continue on the target dose.
-
-
Response Assessment: At the end of the 12-week open-label period, participants are assessed for response, typically defined as a ≥25% improvement in the YGTSS-TTS.
-
Randomization: Responders are randomized in a 1:1 ratio to either continue receiving ecopipam or switch to a matching placebo. This phase is double-blind.
-
Randomized-Withdrawal Period (12 weeks): Participants are monitored for relapse.
-
Primary Endpoint: Time to relapse. Relapse is defined as a significant loss of the improvement gained during the open-label phase (e.g., ≥50% loss of YGTSS-TTS improvement) or the need for rescue medication.[7]
-
Secondary Endpoints: Safety and tolerability, changes in quality of life scores.
-
-
Data Analysis: The primary analysis is typically a time-to-event analysis (e.g., Kaplan-Meier curves and a log-rank test) comparing the time to relapse between the ecopipam and placebo groups.
Conclusion
The foundational research on ecopipam hydrobromide provides a strong scientific and clinical basis for its development as a targeted therapy for Tourette Syndrome. Its selective antagonism of the dopamine D1/D5 receptors offers a distinct mechanism of action compared to traditional D2 antagonists. Preclinical studies have firmly established its receptor binding profile and its in vivo efficacy in relevant animal models. Subsequent randomized controlled clinical trials have demonstrated a statistically significant and clinically meaningful reduction in tic severity in children and adolescents with TS.[6] The safety profile of ecopipam, notably the absence of significant weight gain and metabolic side effects commonly associated with antipsychotics, further supports its potential as a valuable therapeutic option for individuals with Tourette Syndrome.[6]
References
- 1. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Investigational History of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecopipam hydrobromide (formerly SCH-39166), a first-in-class selective dopamine D1/D5 receptor antagonist, has been the subject of extensive clinical investigation for a range of neurological and psychiatric disorders. Its unique mechanism of action, which differentiates it from the more common D2 receptor antagonists, has positioned it as a promising therapeutic candidate for conditions believed to be associated with dopamine dysregulation. This technical guide provides a comprehensive overview of the investigational history of ecopipam, with a focus on its clinical development in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The document details the methodologies of key clinical trials, summarizes the available quantitative data on efficacy and safety, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam exerts its therapeutic effects by selectively blocking dopamine signaling at the D1 and D5 receptors.[1] These receptors are Gαs/olf-coupled G-protein coupled receptors (GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) initiates a signaling cascade that modulates neuronal excitability and gene expression. Key downstream effectors in this pathway include the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). By antagonizing the D1/D5 receptors, ecopipam is thought to normalize dopamine-mediated neurotransmission in brain regions implicated in the pathophysiology of disorders like Tourette syndrome.[2][3]
Clinical Development Program
Ecopipam has been investigated in multiple clinical trials for various indications. The most robust data comes from its development for Tourette syndrome. Exploratory studies have also been conducted for stuttering and Lesch-Nyhan disease.
Tourette Syndrome
The clinical development of ecopipam for Tourette syndrome has progressed to Phase 3 studies, with promising results in reducing tic severity.
This multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study was designed to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette syndrome.[4]
Experimental Protocol:
-
Participants: Approximately 150 children and adolescents (aged >6 to <18 years) with a Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥20.[4][5]
-
Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo.[5]
-
Study Periods: The trial consisted of a 12-week treatment period.[2][5]
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the YGTSS-TTS at week 12.[2]
-
Secondary Outcome: A key secondary endpoint was the change from baseline in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]
Efficacy and Safety Data:
| Outcome Measure | Ecopipam | Placebo | p-value |
| Primary Endpoint | |||
| Mean Change in YGTSS-TTS from Baseline to Week 12 | -30% reduction | 0.01[2][6] | |
| Secondary Endpoint | |||
| Improvement in CGI-TS-S | Statistically significant improvement | No significant improvement | 0.03[2][6] |
| Adverse Event | Ecopipam (%) |
| Headache | 15.8[2][4] |
| Insomnia | 14.5[2][4] |
| Fatigue | 7.9[2][4] |
| Somnolence | 7.9[2][4] |
Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.
Building on the positive Phase 2b results, a Phase 3 study was initiated to further evaluate the efficacy and safety of ecopipam in a larger population of children, adolescents, and adults with Tourette syndrome.[7]
Experimental Protocol:
-
Participants: A total of 216 participants (167 pediatric and 49 adult) with Tourette's Disorder.[3][7][8]
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal design.[7]
-
Study Periods:
-
Primary Outcome: The primary efficacy endpoint was the time to relapse in pediatric subjects during the randomized withdrawal period.[3][7]
-
Secondary Outcome: The secondary endpoint was the time to relapse in the overall population (pediatric and adult subjects).[3]
Efficacy and Safety Data:
| Outcome Measure | Ecopipam (%) | Placebo (%) | p-value | Hazard Ratio (95% CI) |
| Primary Endpoint (Pediatric) | ||||
| Relapse Rate | 41.9 | 68.1 | 0.0084[1][3] | 0.5 (0.3-0.8)[1][3] |
| Secondary Endpoint (Overall) | ||||
| Relapse Rate | 41.2 | 67.9 | 0.0050[1][3] | 0.5 (0.3-0.8)[1][3] |
| Adverse Event | Ecopipam (%) |
| Somnolence | 10.2[3][8] |
| Insomnia | 7.4[3][8] |
| Anxiety | 6.0[3][8] |
| Fatigue | 5.6[3][8] |
| Headache | 5.1[3] |
Note: This table summarizes the main findings. For a complete dataset, refer to the original publication.
Stuttering (Childhood-Onset Fluency Disorder)
Ecopipam has also been investigated for the treatment of stuttering in adults.
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study in adults with childhood-onset fluency disorder.[9]
Experimental Protocol:
-
Participants: Adults with a diagnosis of childhood-onset fluency disorder.[9]
-
Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of ~2 mg/kg/day) or a matching placebo.[9]
-
Study Periods: The trial consisted of a 12-week treatment period, which included a 4-week titration phase followed by an 8-week maintenance phase.[9]
-
Primary Outcome: The primary outcome measures were not explicitly stated in the available search results, but were likely related to improvements in speech fluency.
Efficacy and Safety Data:
An open-label pilot study preceding the "Speak Freely" trial showed that ecopipam was well-tolerated and a majority of participants demonstrated improvement in their stuttering.[10] The results of the Phase 2 "Speak Freely" trial have been completed, but detailed quantitative data from the search results is not available.[11]
Lesch-Nyhan Disease
Ecopipam has been explored as a potential treatment for the self-injurious behaviors associated with Lesch-Nyhan disease.
Clinical Trial Information:
Information on a specific, large-scale clinical trial for Lesch-Nyhan disease is limited in the provided search results. However, it is mentioned that ecopipam is under development for this indication.[12]
Pharmacokinetics
While detailed pharmacokinetic data from dedicated Phase 1 studies is not fully available in the public domain, some information has been reported. Early Phase 1 studies in healthy volunteers were conducted to establish the absorption, distribution, metabolism, and excretion (ADME) profile of ecopipam.[13] One source indicates an elimination half-life of approximately 10 hours.[12] These early studies were crucial for determining the dosing regimens used in later-phase clinical trials.[13]
Regulatory Status
Ecopipam has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of Tourette syndrome.[2][14] Following the positive results of the Phase 3 trial, the sponsoring company, Emalex Biosciences, has announced its intention to submit a New Drug Application (NDA) to the FDA.[8]
Conclusion
The investigational history of this compound demonstrates a systematic and progressive clinical development program, particularly for the treatment of Tourette syndrome. The consistent findings of efficacy in reducing tics, coupled with a generally favorable safety profile that appears to avoid some of the common adverse effects of D2 receptor antagonists, position ecopipam as a potentially valuable new therapeutic option. Further data from ongoing and future studies will continue to refine our understanding of its clinical utility across a spectrum of neurological and psychiatric disorders. The information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in the science and clinical application of this novel D1/D5 receptor antagonist.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emalex Biosciences Publishes Phase 2b Results for Tourette Syndrome Candidate in Pediatrics [prnewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scispace.com [scispace.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ecopipam - Wikipedia [en.wikipedia.org]
- 13. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 14. emalexbiosciences.com [emalexbiosciences.com]
Methodological & Application
Ecopipam Hydrobromide for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam, also known by its developmental code SCH-39166, is a first-in-class selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1] Unlike many antipsychotics that target the D2 receptor family, Ecopipam's unique mechanism of action offers a promising avenue for investigating the role of D1 receptor signaling in various physiological and pathological processes. These application notes provide a summary of dosages and detailed protocols for the use of Ecopipam hydrobromide in preclinical in vivo animal studies, particularly in rodents.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the effective dosages of Ecopipam (SCH-39166) reported in various in vivo animal models. It is crucial to note that optimal dosage can vary depending on the animal species, strain, age, sex, and the specific experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.
Table 1: Ecopipam Dosage in Rat Models
| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |
| Conditioned Avoidance Responding | 10 mg/kg | Oral (p.o.) | Single dose | Inhibition of conditioned avoidance responding |
| Apomorphine-Induced Stereotypy | 10 mg/kg | Oral (p.o.) | Single dose | Antagonism of apomorphine-induced stereotyped behaviors |
| Nicotine-Induced Reinforcement | 0.003 - 0.3 mg/kg | Subcutaneous (s.c.) | Single dose | Abolished nicotine-induced enhancement of a sensory reinforcer |
| Acetylcholine Release in Striatum | 1 - 10 µM (local perfusion) | Reverse dialysis | Continuous | Dose-dependent decrease in acetylcholine release |
| Pharmacokinetic Studies | 0.25 - 2.5 mg/kg | Subcutaneous (s.c.) | Single dose | Elimination half-life of approximately 1.5-2.5 hours in plasma and brain |
Table 2: Ecopipam Dosage in Mouse Models
| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |
| Ethanol Reward | 0.025 - 0.2 mg/kg | Not specified | Single dose | Dose-dependent reduction in instrumental and consummatory responses for ethanol |
Table 3: Ecopipam Dosage in Non-Human Primate Models
| Animal Model | Dosage Range | Route of Administration | Frequency | Observed Effects |
| Squirrel Monkey (Conditioned Avoidance Responding) | 1.78 mg/kg | Oral (p.o.) | Single dose | Inhibition of conditioned avoidance responding |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection:
-
Vehicle: A common vehicle for this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume.
-
For a final formulation, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v).
-
To prepare the injection solution, first add the required volume of the Ecopipam/DMSO stock solution to the PEG300 and mix thoroughly until clear.
-
Next, add the Tween 80 and mix until clear.
-
Finally, add the saline and mix until the solution is homogenous.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
-
b) For Oral Gavage (p.o.):
-
Vehicle: this compound can be suspended in a 0.2% Carboxymethyl cellulose (CMC) solution or dissolved in a solution containing 0.25% Tween 80 and 0.5% CMC. To improve palatability for voluntary oral administration, a 10% sucrose solution can also be used.
-
Procedure for Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.2% CMC solution by slowly adding CMC to sterile water while stirring.
-
Levigate the Ecopipam powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
Ensure the suspension is well-mixed before each administration.
-
Apomorphine-Induced Stereotypy in Rats
This model is used to assess the central dopamine receptor agonistic or antagonistic activity of a compound. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Materials:
-
This compound solution
-
Apomorphine hydrochloride solution (0.5 - 5 mg/kg in saline, prepared fresh)
-
Observation cages (e.g., transparent Plexiglas cylinders or boxes)
-
-
Procedure:
-
Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).
-
After a pre-determined pretreatment time (e.g., 60 minutes for oral administration), administer apomorphine hydrochloride (e.g., 1.21 mg/kg, s.c.).
-
Immediately after apomorphine injection, place the rat in the observation cage and record stereotyped behaviors for a period of 60-120 minutes. Observations are typically made at 5 or 10-minute intervals.
-
-
Scoring of Stereotypy: A commonly used scoring system is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing, head movements
-
3: Continuous sniffing, periodic licking
-
4: Continuous licking, gnawing of the cage floor or walls
-
5: Intense, continuous licking and gnawing of a specific area
-
Two-Way Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic activity. The animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light and a sound generator to serve as conditioned stimuli (CS).
-
Procedure:
-
Training:
-
Place the rat in the shuttle box for a 5-minute acclimation period.
-
Initiate training trials. A typical trial consists of the presentation of a CS (e.g., a 3 kHz tone at 75 dB) for a maximum of 20 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, an unconditioned stimulus (US; e.g., a 0.6 mA footshock) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.
-
The inter-trial interval should be randomized, averaging around 2 minutes.
-
Training sessions typically consist of 30 trials per day and continue for 5-10 days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
On the test day, administer this compound or vehicle at the desired dose and route (e.g., 10 mg/kg, p.o.).
-
After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures. A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
-
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Ecopipam acts as an antagonist at the D1 dopamine receptor, thereby inhibiting the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.
Experimental Workflow: Apomorphine-Induced Stereotypy Study
The following diagram illustrates the typical workflow for an in vivo study investigating the effect of Ecopipam on apomorphine-induced stereotypy.
Caption: Workflow for an apomorphine-induced stereotypy experiment.
Logical Relationship: Conditioned Avoidance Response (CAR) Trial
This diagram outlines the logical sequence of events within a single trial of the two-way conditioned avoidance response paradigm.
Caption: Logical flow of a single trial in a conditioned avoidance response task.
References
Application Notes and Protocols for Ecopipam Hydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam hydrobromide (also known as SCH 39166 hydrobromide) is a potent and selective antagonist of the dopamine D1/D5 receptors.[1] With high affinity for these receptors (Ki values of 1.2 nM and 2.0 nM for D1 and D5, respectively), it demonstrates significant selectivity over other dopamine receptor subtypes and serotonin receptors.[1] This selectivity makes Ecopipam a valuable tool for in vitro studies investigating the role of D1/D5 receptor signaling in various cellular processes. These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in cell culture experiments.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁BrClNO | [2] |
| Molecular Weight | 394.73 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage (Solid) | -20°C, sealed, away from moisture | [2] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.947 mg of this compound (Molecular Weight = 394.73 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.947 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
-
Aliquoting and Storage:
Dilution of this compound Stock Solution for Cell Culture
This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final working concentration. It is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it at or below 0.1% if possible.[5][6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO for your experiment. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Intermediate Dilution (optional but recommended): To avoid precipitation and ensure accurate pipetting of small volumes, a serial dilution approach is recommended.[3]
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution (with 1% DMSO).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. To achieve a 10 µM final concentration from a 100 µM intermediate, you would perform a 1:10 dilution. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh medium. The final DMSO concentration will be 0.1%.
-
Alternatively, to directly prepare a 10 µM working solution from the 10 mM stock, you would perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock to 10 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting up and down. Add the solution to your cell cultures.
-
Stability Note: The stability of this compound in aqueous cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment.[4]
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Dopamine D1/D5 Receptor Antagonism by Ecopipam
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide in Rodent Models of Compulsive Behavior: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Obsessive-compulsive and related disorders are characterized by repetitive, intrusive thoughts and compulsive behaviors. Rodent models are crucial for understanding the neurobiology of these conditions and for the preclinical assessment of novel therapeutics. The dopamine system, particularly the D1 receptor, is implicated in the modulation of goal-directed and repetitive behaviors.[1] Ecopipam (also known as SCH 39166) is a potent and selective D1 dopamine receptor antagonist.[2][3] Its investigation in Tourette Syndrome, which has a compulsive component, suggests a potential role in modulating such behaviors.[4][5]
These application notes provide standardized protocols for three widely used rodent models of compulsive-like behavior: the marble-burying test, the nestlet-shredding assay, and the signal-attenuation model. While specific quantitative data for Ecopipam in these models is not available in the public domain, these protocols can serve as a foundation for conducting such studies.
Mechanism of Action: Dopamine D1 Receptor Antagonism
Ecopipam's primary mechanism of action is the blockade of dopamine D1 receptors.[5] D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial in the "direct pathway" of the basal ganglia, which is involved in the initiation and execution of motor programs. By antagonizing D1 receptors, Ecopipam is hypothesized to dampen the hyperactivity in this pathway that may underlie compulsive behaviors.
Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Intervention.
Experimental Protocols for Rodent Models of Compulsive Behavior
The following are generalized protocols for common rodent models of compulsive-like behavior. Dosing, timing of administration, and specific parameters should be optimized for Ecopipam hydrobromide based on its pharmacokinetic profile and pilot studies.[2]
Marble-Burying Test
This test assesses repetitive, compulsive-like digging behavior in mice. A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.[6][7]
Materials:
-
Standard rodent cages (e.g., 45 cm x 24 cm x 20 cm)
-
Clean bedding (e.g., aspen or corncob), 5 cm deep
-
20-25 glass marbles (approximately 1.5 cm in diameter)
-
Test substance (this compound) and vehicle control
Protocol:
-
Prepare test cages by filling them with 5 cm of fresh bedding and smoothing the surface.
-
Evenly space 20-25 marbles on top of the bedding.
-
Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Place a single mouse in the test cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Record and analyze the data.
Experimental Workflow for the Marble-Burying Test.
Nestlet-Shredding Assay
This assay measures repetitive and compulsive-like behavior by quantifying the amount of a pre-weighed nestlet that a mouse shreds into nesting material.[8][9]
Materials:
-
Standard rodent cages
-
Pre-weighed cotton nestlets (e.g., 2.5 g squares)
-
Sensitive weighing scale
-
Test substance (this compound) and vehicle control
Protocol:
-
Administer this compound or vehicle to the mice.
-
Place a single, pre-weighed nestlet in a clean cage with standard bedding.
-
Introduce a single mouse into the cage.
-
Leave the mouse undisturbed for a set period (e.g., 30 or 60 minutes).
-
After the test period, remove the mouse.
-
Carefully collect all the unshredded portions of the nestlet.
-
Allow the unshredded material to dry overnight to account for any moisture.
-
Weigh the remaining unshredded nestlet material.
-
Calculate the percentage of the nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] * 100.
Experimental Workflow for the Nestlet-Shredding Assay.
Signal-Attenuation Model
This operant conditioning model is a more complex paradigm that aims to induce compulsive lever-pressing in rats by devaluing the predictive cue for a reward.
Phases of the Model:
-
Acquisition: Rats are trained to press a lever for a food reward. Each successful press is paired with a compound stimulus (e.g., a light and a tone), which becomes a conditioned reinforcer.
-
Signal Attenuation: The compound stimulus is repeatedly presented without the food reward and without the rat pressing the lever. This weakens the association between the stimulus and the reward.
-
Extinction Test: The lever is returned to the chamber, but pressing it no longer delivers a food reward or the compound stimulus. Compulsive-like behavior is measured by the number of lever presses that are not followed by an attempt to retrieve a reward from the food magazine.
Materials:
-
Operant conditioning chambers equipped with a lever, a food dispenser, a cue light, and a tone generator.
-
Data acquisition software.
-
Test substance (this compound) and vehicle control.
Protocol:
-
Acquisition Phase (e.g., 5-7 days):
-
Rats undergo daily sessions where they learn to press a lever to receive a food pellet. Each reward is accompanied by the light and tone stimulus.
-
-
Signal Attenuation Phase (e.g., 2-3 days):
-
The lever is retracted. The light and tone stimulus is presented a number of times (e.g., 60 times per session) without the delivery of food.
-
-
Test Phase (1 day):
-
Administer this compound or vehicle.
-
The lever is extended, but no rewards or cues are presented upon pressing.
-
Record the number of lever presses and head entries into the food magazine.
-
"Compulsive" lever presses are defined as those not followed by a head entry into the magazine within a specified time window.
-
Logical Flow of the Signal-Attenuation Model.
Data Presentation
While specific data for Ecopipam is not available, the following tables illustrate how quantitative results from these experiments should be structured for clear comparison.
Table 1: Effect of Ecopipam on Marble-Burying Behavior
| Treatment Group | Dose (mg/kg) | N | Mean Marbles Buried (± SEM) | % Reduction vs. Vehicle |
| Vehicle | 0 | 10 | 15.2 ± 1.3 | - |
| Ecopipam | 1.0 | 10 | Data to be determined | TBD |
| Ecopipam | 3.0 | 10 | Data to be determined | TBD |
| Ecopipam | 10.0 | 10 | Data to be determined | TBD |
Table 2: Effect of Ecopipam on Nestlet-Shredding Behavior
| Treatment Group | Dose (mg/kg) | N | Mean % Nestlet Shredded (± SEM) | % Change vs. Vehicle |
| Vehicle | 0 | 10 | 75.6 ± 5.4 | - |
| Ecopipam | 1.0 | 10 | Data to be determined | TBD |
| Ecopipam | 3.0 | 10 | Data to be determined | TBD |
| Ecopipam | 10.0 | 10 | Data to be determined | TBD |
Table 3: Effect of Ecopipam in the Signal-Attenuation Model
| Treatment Group | Dose (mg/kg) | N | Mean 'Compulsive' Lever Presses (± SEM) | % Reduction vs. Vehicle |
| Vehicle | 0 | 8 | 45.1 ± 4.8 | - |
| Ecopipam | 0.5 | 8 | Data to be determined | TBD |
| Ecopipam | 1.5 | 8 | Data to be determined | TBD |
| Ecopipam | 5.0 | 8 | Data to be determined | TBD |
Conclusion
The protocols detailed in these application notes provide a framework for the preclinical evaluation of this compound in rodent models of compulsive behavior. Given the role of the dopamine D1 receptor in the neural circuits underlying repetitive behaviors, it is hypothesized that Ecopipam may attenuate compulsive-like behaviors in these models. The systematic application of these protocols will be essential to determine the preclinical efficacy of Ecopipam and to further elucidate the role of D1 receptor signaling in the pathophysiology of compulsive disorders. Researchers are encouraged to conduct dose-response studies and include appropriate controls to ensure the validity of their findings.
References
- 1. [3H]SCH39166, a D1 dopamine receptor antagonist: binding characteristics and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Stereospecific blockade of marble-burying behaviour in mice by selective, non-peptidergic neurokinin1 (NK1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nestlet Shredding and Nest Building Tests to Assess Features of Psychiatric Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ecopipam Hydrobromide in Dopamine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (also known as SCH-39166) is a selective antagonist of the dopamine D1/D5 receptor.[1][2] Its high affinity and selectivity for the D1-like family of dopamine receptors make it a valuable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes.[1][3] Unlike many traditional dopamine antagonists that primarily target D2 receptors, Ecopipam's distinct mechanism of action allows for the specific interrogation of D1/D5-mediated signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for the use of Ecopipam hydrobromide in studying dopamine signaling pathways, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5][6] D1 and D5 receptors are coupled to the Gαs/olf family of G-proteins.[7] Activation of these receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Ecopipam acts as a competitive antagonist at D1 and D5 receptors, blocking the binding of dopamine and thereby inhibiting the downstream signaling cascade.[4][7] This selective antagonism allows researchers to dissect the specific contributions of D1/D5 receptor activation in complex neuronal circuits and behaviors.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity for various dopamine receptor subtypes.
Table 1: Ecopipam Binding Affinity (Ki) at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 0.9 - 1.2 | [7] |
| Dopamine D2 | 980 - 1240 | [7] |
| Dopamine D4 | 5520 | [7] |
| Dopamine D5 | High affinity, comparable to D1 | [7] |
Table 2: Ecopipam Binding Affinity (Ki) at Rat Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 1.9 | [7] |
| Dopamine D2 | 514 | [7] |
Note: Specific Ki values for the D5 receptor are not consistently reported in the literature, but studies confirm high-affinity binding comparable to the D1 receptor.[7]
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Intervention
Caption: Dopamine D1 receptor signaling pathway illustrating the antagonistic action of Ecopipam.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: A typical experimental workflow for a radioligand competition binding assay.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D1 Receptors
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor.
-
Radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept below 0.1%.
-
Dilute the radioligand in Assay Buffer to a final concentration of approximately its Kd value.
-
Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled D1 antagonist (e.g., 10 µM unlabeled SCH23390), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Accumulation Inhibition Assay
This protocol describes a functional assay to determine the potency (IC50) of this compound in inhibiting dopamine D1 receptor-mediated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Dopamine or a selective D1 receptor agonist (e.g., SKF-81297).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS or serum-free medium).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Remove the culture medium from the cells and wash once with Stimulation Buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the D1 agonist (e.g., dopamine) in Stimulation Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except for the basal control wells (which receive only Stimulation Buffer).
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of the agonist-stimulated cAMP response as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent and selective D1/D5 receptor antagonist that serves as an invaluable tool for elucidating the role of D1-like dopamine receptors in cellular signaling and in vivo physiological processes. The protocols provided herein offer a framework for characterizing the binding and functional properties of Ecopipam and for its application in studying dopamine signaling pathways. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. neurologylive.com [neurologylive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. neurologylive.com [neurologylive.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols: Clinical Trial Design for Ecopipam Hydrobromide in Speech Disorders
These application notes provide detailed protocols and data summaries for clinical trials investigating Ecopipam hydrobromide, a first-in-class selective dopamine D1/D5 receptor antagonist, for the treatment of speech-related disorders, specifically Tourette's Syndrome (TS) and Childhood-Onset Fluency Disorder (stuttering).
Mechanism of Action: Selective Dopamine D1 Receptor Antagonism
Ecopipam's therapeutic potential stems from its unique mechanism of action. Unlike many neuroleptic agents that target the dopamine D2 receptor family, Ecopipam is highly selective for the D1 receptor family (D1 and D5 subtypes).[1][2][3] In conditions like Tourette's Syndrome, a hypersensitivity of D1 receptors may be a key driver of the repetitive and compulsive behaviors, including vocal tics.[4][5][6] By selectively blocking these receptors, Ecopipam aims to normalize dopamine signaling and reduce symptoms with a potentially more favorable side-effect profile compared to D2 antagonists, which are often associated with weight gain and movement disorders.[1][7][8]
Caption: Ecopipam selectively blocks dopamine at the D1 receptor.
Application Note 1: Tourette's Syndrome (TS)
Rationale: Tourette's Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Ecopipam is being investigated to manage these symptoms by targeting the underlying D1 receptor hypersensitivity.[2][9]
Experimental Protocol: Phase 3 Randomized Withdrawal Study (D1AMOND - NCT05615220)
This Phase 3 multicenter study was designed to evaluate the maintenance of efficacy and safety of Ecopipam in children, adolescents, and adults with Tourette's Disorder.[10] The design features an open-label period to identify responders, followed by a double-blind, placebo-controlled randomized withdrawal period to assess the durability of the treatment effect.[10][11]
Caption: Workflow for the Phase 3 D1AMOND randomized withdrawal trial.
Table 1: Key Protocol Parameters for Tourette's Syndrome Phase 3 Trial (NCT05615220)
| Parameter | Description |
| Official Title | A Multicenter, Double-Blind, Placebo-Controlled, Randomized Withdrawal Study to Evaluate the Safety and Maintenance of Efficacy of Ecopipam in Children, Adolescents and Adults With Tourette's Disorder[10] |
| Phase | 3[9][10] |
| Patient Population | Children, adolescents, and adults with Tourette's Disorder[10] |
| Enrollment (Total) | 216 (167 pediatric, 49 adult)[11][12] |
| Intervention | Ecopipam Hydrochloride Tablets |
| Dosage | Target steady-state dose of 1.8 mg/kg/day[10] |
| Primary Endpoint | Time from randomization to relapse in pediatric subjects. Relapse is defined as losing ≥50% of the improvement seen on the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) during the open-label period.[10] |
| Secondary Endpoint | Time from randomization to relapse in the total population (pediatric and adult).[12] |
Data Presentation: Efficacy and Safety Results
The D1AMOND study met its primary and secondary endpoints, demonstrating that continued treatment with Ecopipam significantly reduced the rate of relapse compared to placebo.[11][12]
Table 2: Phase 3 Efficacy Results (Time to Relapse)
| Endpoint | Population | Ecopipam Relapse Rate | Placebo Relapse Rate | Hazard Ratio (95% CI) | p-value |
| Primary [11][12][13] | Pediatric | 41.9% | 68.1% | 0.5 (0.3-0.8) | 0.0084 |
| Secondary [11][12][13] | Pediatric & Adult | 41.2% | 67.9% | 0.5 (0.3-0.8) | 0.0050 |
Ecopipam was generally well-tolerated. The most common adverse events reported were related to the central nervous system.[12]
Table 3: Common Adverse Events (AEs) in Phase 3 Tourette's Syndrome Trial
| Adverse Event | Frequency in Ecopipam Group |
| Somnolence | 10.2%[12][13] |
| Insomnia | 7.4%[12][13] |
| Anxiety | 6.0%[12][13] |
| Fatigue | 5.6%[12][13] |
| Headache | 5.1%[12][13] |
Application Note 2: Childhood-Onset Fluency Disorder (Stuttering)
Rationale: While the exact pathophysiology of stuttering is not fully understood, dopamine dysregulation is believed to play a role. Ecopipam is being investigated as a potential first-in-class pharmacotherapy for this condition, for which there are currently no FDA-approved medications.[3][5][14][15]
Experimental Protocol: Phase 2 Placebo-Controlled Study (Speak Freely - NCT04492956)
This was a Phase 2 exploratory study to evaluate the efficacy and safety of Ecopipam in adults with a history of childhood-onset fluency disorder.[16] The study employed a multicenter, randomized, double-blind, placebo-controlled, parallel-group design.[16]
Caption: Workflow for the Phase 2 "Speak Freely" stuttering trial.
Table 4: Key Protocol Parameters for Stuttering Phase 2 Trial (NCT04492956)
| Parameter | Description |
| Official Title | A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Phase 2 Exploratory Study to Evaluate the Efficacy and Safety of Ecopipam Tablets in Adults With Childhood Onset Fluency Disorder (Stuttering) |
| Phase | 2[5][16] |
| Patient Population | Adults (≥18 years) weighing ≥45 kg with a diagnosis of childhood-onset fluency disorder and a history of speech therapy.[16] |
| Exclusion Criteria | Stuttering from a known neurological cause, initiation of new behavioral therapies, unstable medical/psychiatric illness, history of major depression or seizures.[16][17] |
| Intervention | Ecopipam Hydrochloride Tablets vs. Placebo[16] |
| Dosage | Target steady-state dose of ~2 mg/kg/day[16] |
| Duration | 12-week treatment period (4-week titration, 8-week maintenance)[16] |
| Endpoints | Collection of various efficacy and safety measures.[16][17] |
Data Presentation: Outcome Measures
An earlier open-label pilot study suggested Ecopipam was well-tolerated and could increase speech fluency.[14] The Phase 2 "Speak Freely" trial was designed to rigorously assess efficacy using validated instruments. Quantitative results from the Phase 2 trial are not fully detailed in the public domain, but the key assessment tools are outlined below.
Table 5: Primary and Secondary Outcome Measures in Phase 2 Stuttering Trial
| Type | Outcome Measure | Description | Time Frame |
| Primary | Change in Stuttering Severity Instrument Version IV (SSI-IV)[17] | An objective, clinician-rated measure of stuttering severity based on verbal samples from conversation and reading.[17] | Baseline to Week 8/12 |
| Secondary | Clinical Global Impression Scale-Severity (CGI-S)[17] | Investigator's assessment of the patient's overall illness severity.[17] | Baseline, Weeks 2, 8 |
| Secondary | Subjective Stuttering Scale (SSS)[17] | A patient-reported outcome measure of stuttering severity. | Baseline, Week 8 |
| Secondary | Overall Assessment of the Speaker's Experience of Stuttering (OASES)[17] | A comprehensive patient-reported outcome measure assessing the life impact of stuttering. | Baseline, Week 8 |
References
- 1. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]
- 2. What is Ecopipam used for? [synapse.patsnap.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Emalex Biosciences Recruiting People Who Stutter for Phase 2 Clinical Trial for Childhood-Onset Fluency Disorder [prnewswire.com]
- 7. Ecopipam for Tourette Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Rally | Seeking children, adolescents, and adults with Tourette Syndrome for a medication study [rally.massgeneralbrigham.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. emalexbiosciences.com [emalexbiosciences.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 15. emalexbiosciences.com [emalexbiosciences.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Ecopipam Hydrobromide in Oral Research Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Ecopipam hydrobromide in oral formulations for research purposes. Ecopipam is a selective antagonist of the D1/D5 dopamine receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Physicochemical Properties and Receptor Affinity
This compound is a white to off-white solid compound. Its selectivity for the D1 and D5 dopamine receptors over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature for targeted research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁BrClNO | --INVALID-LINK-- |
| Molecular Weight | 394.73 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage | -20°C, sealed, away from moisture | --INVALID-LINK-- |
Table 2: Receptor Binding Affinity (Ki) of Ecopipam
| Receptor | Kᵢ (nM) | Reference |
| Dopamine D1 | 1.2 | --INVALID-LINK-- |
| Dopamine D5 | 2.0 | --INVALID-LINK-- |
| Dopamine D2 | 980 | --INVALID-LINK-- |
| Dopamine D4 | 5520 | --INVALID-LINK-- |
| 5-HT₂ | 80 | --INVALID-LINK-- |
| α₂ₐ-adrenergic | 731 | --INVALID-LINK-- |
Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam functions by blocking the activation of D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The subsequent activation of Protein Kinase A (PKA) triggers a downstream signaling cascade.[1][2] By antagonizing these receptors, Ecopipam inhibits this signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted for in vitro and in vivo applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO up to 100 mM (39.47 mg/mL).[3]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage (up to 6 months), -80°C is recommended.
Table 3: this compound Stock Solution Preparation
| Desired Concentration (mM) | This compound (mg) | DMSO (mL) |
| 10 | 3.95 | 1 |
| 50 | 19.74 | 1 |
| 100 | 39.47 | 1 |
Protocol 2: Preparation of this compound for Oral Gavage in Rodents
This protocol provides a method for preparing an oral dosing solution of this compound for administration to rodents. As definitive aqueous solubility data is not widely available, it is crucial for the researcher to confirm the solubility and stability of the final formulation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Vehicle (e.g., sterile water, 0.9% saline, or a sweetened solution like 10% sucrose to improve palatability)[4]
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Determine the desired final concentration of this compound for oral administration. A dose of 10 mg/kg has been used in rats.[3]
-
Calculate the volume of the stock solution needed to achieve the final concentration in the desired total volume of the vehicle.
-
In a sterile tube, add the calculated volume of the stock solution to the vehicle.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle, and further dilution or a different vehicle may be necessary.
-
Prepare the dosing solution fresh on the day of the experiment.
Example Dosing Calculation for a 25g Mouse at 10 mg/kg:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
If the dosing volume is 10 mL/kg, the mouse will receive 0.25 mL.
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL.
-
To prepare 1 mL of a 1 mg/mL solution from a 10 mg/mL stock in DMSO:
-
Volume of stock = (1 mg/mL * 1 mL) / 10 mg/mL = 0.1 mL (100 µL)
-
Volume of vehicle = 1 mL - 0.1 mL = 0.9 mL (900 µL)
-
Data Presentation
Table 4: Pharmacokinetic and Dosing Parameters of Ecopipam
| Parameter | Species | Value | Route of Administration | Reference |
| Dose | Rat | 10 mg/kg | Oral | --INVALID-LINK-- |
| Target Dose | Human (Child, Adolescent, Adult) | 1.8 mg/kg/day | Oral (tablets) | [5] |
| Elimination Half-life | Human | ~10 hours | Oral | --INVALID-LINK-- |
| Solubility in DMSO | N/A | up to 100 mM | N/A | [3] |
Logical Relationships in Ecopipam's Therapeutic Application
The therapeutic rationale for using Ecopipam is based on the hypothesis that hyperactivity of the D1/D5 receptor pathway contributes to the symptoms of certain disorders. By blocking these receptors, Ecopipam aims to normalize this pathway and alleviate symptoms.
Disclaimer: This document is intended for research purposes only. All procedures should be performed in accordance with institutional guidelines and regulations for animal care and use, as well as laboratory safety. It is the responsibility of the researcher to validate all protocols and formulations for their specific experimental needs.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Imaging of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam hydrobromide is a first-in-class, selective antagonist of the dopamine D1 and D5 receptors.[1] It is under investigation for the treatment of various central nervous system (CNS) disorders, most notably Tourette syndrome.[1][2][3] Unlike currently approved antipsychotics for Tourette syndrome that primarily target the D2 receptor family, Ecopipam's unique mechanism of action offers a potentially different efficacy and side-effect profile.[3][4] In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are invaluable tools for elucidating the pharmacokinetics and pharmacodynamics of Ecopipam in the living brain. These techniques allow for the non-invasive quantification of drug-target engagement, providing crucial data for dose selection, therapeutic monitoring, and understanding the neurobiological basis of its effects.
These application notes provide an overview of the potential in vivo imaging approaches for studying this compound, along with detailed protocols for preclinical and clinical research.
I. Mechanism of Action and Signaling Pathway
Ecopipam exerts its therapeutic effect by blocking the actions of the neurotransmitter dopamine at the D1 receptor.[2] Dopamine receptors are classified into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes).[3] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) via the adenylyl cyclase pathway. This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition.[2] By antagonizing the D1 receptor, Ecopipam is thought to modulate this pathway, which may be hypersensitive in conditions like Tourette syndrome.[2][3]
II. In Vivo Imaging Applications
In vivo imaging can be employed at various stages of Ecopipam's drug development pipeline:
-
Preclinical Studies (Animal Models):
-
Determine the in vivo potency and selectivity of Ecopipam for the D1 receptor.
-
Establish the relationship between plasma concentration, receptor occupancy, and behavioral effects.
-
Assess off-target binding.
-
-
Clinical Studies (Human Subjects):
-
Confirm D1 receptor engagement at therapeutic doses.
-
Inform dose selection for Phase II and III trials.
-
Investigate the relationship between D1 receptor occupancy and clinical efficacy/side effects.
-
Explore patient-to-patient variability in receptor occupancy.
-
III. Quantitative Data from Clinical Trials
While specific in vivo imaging data from Ecopipam clinical trials is not yet publicly available, extensive clinical trial data highlights its efficacy and safety profile. This data provides a crucial context for interpreting future imaging studies.
Table 1: Summary of Ecopipam Efficacy in Tourette Syndrome Clinical Trials
| Study Phase | Primary Endpoint | Ecopipam Group | Placebo Group | p-value |
| Phase 3 | Time to relapse (pediatric) | 41.9% relapsed | 68.1% relapsed | 0.0084 |
| Phase 3 | Time to relapse (pediatric & adult) | 41.2% relapsed | 67.9% relapsed | 0.0050 |
| Phase 2b | Mean change in YGTSS-TTS* | 30% reduction from baseline | - | 0.01 |
| Phase 2 Crossover | Reduction in YGTSS-TTS at Day 30 | Greater reduction than placebo | - | 0.033 |
*YGTSS-TTS: Yale Global Tic Severity Scale-Total Tic Score
Table 2: Common Adverse Events Reported in Ecopipam Clinical Trials (≥5%)
| Adverse Event | Frequency in Ecopipam Group |
| Somnolence | 7.9% - 11.1% |
| Insomnia | 7.4% - 14.5% |
| Headache | 5.1% - 15.8% |
| Fatigue | 5.6% - 7.9% |
| Anxiety | 6.0% - 9.7% |
| Restlessness | ≥ 5% |
| Worsening of tics | 7.9% |
IV. Experimental Protocols
The following are detailed, representative protocols for conducting in vivo imaging studies with this compound.
Protocol 1: Preclinical D1 Receptor Occupancy Study in Non-Human Primates using PET
This protocol is based on established methodologies for D1 receptor imaging and is designed to determine the in vivo potency of Ecopipam.
1. Objective: To determine the relationship between Ecopipam plasma concentration and D1 receptor occupancy in the non-human primate brain.
2. Materials:
-
This compound for injection or oral administration.
-
D1-selective PET radioligand (e.g., [¹¹C]SCH23390 or [¹¹C]NNC 112).
-
Non-human primate (e.g., rhesus macaque), fasted overnight.
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Arterial line for blood sampling.
3. Procedure: a. Baseline Scan: i. Anesthetize the animal and position it in the PET scanner. ii. Perform a transmission scan for attenuation correction. iii. Inject a bolus of the D1 PET radioligand intravenously. iv. Acquire dynamic PET data for 90-120 minutes. v. Collect arterial blood samples throughout the scan to measure parent radioligand concentration. b. Ecopipam Administration: i. After a suitable washout period (at least 5 half-lives of the radioligand), administer a single dose of this compound. c. Post-dose Scan: i. At a predetermined time post-Ecopipam administration (based on its known pharmacokinetics), repeat the PET scan procedure as described in 3a. ii. Collect arterial blood samples to measure both the radioligand and Ecopipam concentrations.
4. Data Analysis: a. Reconstruct PET images and co-register with an anatomical MRI scan. b. Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low D1 receptor density (e.g., cerebellum). c. Generate time-activity curves for each ROI. d. Use kinetic modeling (e.g., Logan graphical analysis with arterial input function) to calculate the binding potential (BP_ND) for the baseline and post-dose scans. e. Calculate D1 receptor occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100 f. Correlate the calculated receptor occupancy with the measured plasma concentrations of Ecopipam to determine the EC₅₀ (concentration required to achieve 50% occupancy).
Protocol 2: Clinical SPECT Study to Assess D1 Receptor Availability in Patients Treated with Ecopipam
This protocol outlines a SPECT study to investigate changes in D1 receptor availability in patients with Tourette syndrome before and after chronic treatment with Ecopipam.
1. Objective: To assess the D1 receptor availability in the brains of patients with Tourette syndrome before and after a defined period of treatment with Ecopipam.
2. Materials:
-
This compound tablets.
-
D1-selective SPECT radiotracer (e.g., a suitable ¹²³I-labeled ligand).
-
SPECT/CT scanner.
-
Patients with a confirmed diagnosis of Tourette syndrome.
-
Healthy control subjects.
3. Procedure: a. Baseline Imaging: i. Recruit and screen eligible patients and healthy controls. ii. Perform a baseline SPECT scan on all participants. iii. Inject the SPECT radiotracer intravenously. iv. Acquire SPECT data at a time point corresponding to peak specific binding. b. Treatment Phase: i. Patients begin a standardized treatment regimen with this compound. c. Follow-up Imaging: i. After a predetermined treatment period (e.g., 12 weeks), repeat the SPECT scan on the patient group.
4. Data Analysis: a. Reconstruct and analyze SPECT images. b. Use a region of interest (ROI) or voxel-based analysis to compare the radiotracer uptake in D1-rich regions (e.g., striatum) between: i. Patients at baseline vs. healthy controls. ii. Patients at baseline vs. patients after Ecopipam treatment. c. Correlate changes in radiotracer binding with clinical measures of tic severity (e.g., YGTSS-TTS).
V. Conclusion
In vivo imaging techniques are poised to play a critical role in the ongoing development and clinical application of this compound. By providing a window into the brain, PET and SPECT can offer invaluable insights into the drug's mechanism of action, optimize dosing strategies, and potentially identify biomarkers for treatment response. The protocols outlined here provide a framework for researchers to design and execute robust imaging studies to further characterize this promising therapeutic agent.
References
- 1. neurologylive.com [neurologylive.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Paragon's Portfolio Company Emalex Biosciences Announces Positive Topline Results from Phase 2b Clinical Study Evaluating Ecopipam for Pediatric Tourette Syndrome [prnewswire.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
Ecopipam Hydrobromide in Combination with Other CNS Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam is a first-in-class selective dopamine D1 and D5 receptor antagonist currently under investigation for various central nervous system (CNS) disorders, most notably Tourette Syndrome.[1][2][3] Its unique mechanism of action, which avoids direct antagonism of D2 receptors, suggests a potentially favorable side-effect profile compared to traditional antipsychotics and opens possibilities for its use in combination with other CNS agents.[1][4] These application notes provide a summary of the current understanding of Ecopipam, available clinical data, and protocols for investigating its use in combination therapies.
Mechanism of Action
Ecopipam selectively blocks dopamine signaling at the D1 and D5 receptors.[1][3] In conditions like Tourette Syndrome, it is hypothesized that hypersensitivity of the D1 receptor contributes to the characteristic motor and vocal tics.[1][2] By antagonizing these receptors, Ecopipam aims to normalize dopamine neurotransmission and reduce tic severity.[3] This targeted approach is distinct from many older antipsychotics that primarily target D2 receptors and are associated with a higher incidence of metabolic and extrapyramidal side effects.[1][4][5]
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Ecopipam: A Promising Treatment for Tics and Tourette Syndrome | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 4. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 5. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Safety Assessment of Ecopipam Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and implementation of a long-term safety study for Ecopipam hydrobromide, a selective dopamine D1 and D5 receptor antagonist. The provided protocols are based on established international guidelines for non-clinical safety studies and data from clinical trials of Ecopipam.
Introduction to this compound
Ecopipam is a first-in-class selective antagonist of the D1 and D5 dopamine receptors.[1][2] This mechanism of action is distinct from many other dopamine-modulating therapeutics that primarily target the D2 receptor family.[2] This selectivity suggests a different side-effect profile, potentially avoiding common adverse effects associated with D2 antagonism, such as weight gain and metabolic syndrome.[3] Ecopipam is under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[2][4][5] Long-term safety evaluation is a critical component of its clinical development to characterize its safety profile with chronic administration.
Mechanism of Action: D1/D5 Receptor Antagonism
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Ecopipam, by selectively blocking D1 and D5 receptors, inhibits this signaling cascade. This targeted antagonism is hypothesized to modulate neuronal pathways implicated in certain CNS disorders without the broad effects of less selective dopamine antagonists.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Ecopipam Hydrobromide in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing the side effects of Ecopipam hydrobromide in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
Q2: What are the most common side effects observed with this compound in clinical trials?
Across various clinical studies, the most frequently reported adverse events (AEs) associated with Ecopipam have been generally characterized as mild to moderate in severity.[6] These primarily involve the central nervous system and include:
-
Restlessness [6]
In some studies, nasopharyngitis has also been reported as a common adverse event.[7] Importantly, clinical trials have not found significant evidence of common antipsychotic-associated side effects such as weight gain, metabolic changes, or drug-induced movement disorders.[8]
Quantitative Data Summary
The incidence of common adverse events varies across different clinical trials. The following tables summarize the quantitative data from key studies to provide a comparative overview.
Table 1: Incidence of Common Adverse Events in a Phase 3, 24-Week Study
| Adverse Event | Incidence (%) |
| Somnolence | 11.1 |
| Anxiety | 9.7 |
| Headache | 9.7 |
| Insomnia | 8.8 |
| Worsening of tics | 7.9 |
| Fatigue | 6.5 |
(Data sourced from a 2025 report on a Phase 3 trial)[6]
Table 2: Incidence of Common Adverse Events in a 12-Month Open-Label Extension Study
| Adverse Event | Incidence (%) |
| Nasopharyngitis | 14.0 |
| Anxiety | 9.0 |
(Data sourced from a 2025 open-label extension study)[6]
Table 3: Incidence of Common Adverse Events in a Phase 2b Trial
| Adverse Event | Incidence (%) |
| Headache | 15.8 |
| Insomnia | 14.5 |
| Fatigue | 7.9 |
| Somnolence | 7.9 |
(Data sourced from a 2023 Phase 2b trial)[8]
Troubleshooting Guides for Side Effect Management
While specific protocols for managing Ecopipam-induced side effects from the clinical trials are not extensively detailed in published literature, the following troubleshooting guides are based on general best practices for managing adverse events in clinical trials and available information on Ecopipam.
Issue 1: Participant Reports Persistent Headaches
-
Initial Assessment:
-
Characterize the headache: Use a standardized scale to assess the severity (mild, moderate, severe), frequency, and nature of the headache.
-
Review concomitant medications: Investigate if any other medications could be contributing to the headaches.
-
Evaluate for other symptoms: Determine if the headache is associated with other adverse events.
-
-
Management Protocol:
-
Mild Headaches:
-
Recommend standard over-the-counter analgesics such as acetaminophen or ibuprofen, if not contraindicated by the study protocol.
-
Advise the participant to maintain adequate hydration and rest.
-
-
Moderate to Severe Headaches:
-
If headaches are persistent or severe, a temporary dose reduction of Ecopipam may be considered in consultation with the study's medical monitor.
-
A neurological consultation may be warranted if headaches are atypical or accompanied by neurological signs.
-
-
Issue 2: Participant Experiences Insomnia or Disrupted Sleep
-
Initial Assessment:
-
Sleep history: Obtain a detailed history of the participant's sleep patterns before and during the trial.
-
Sleep hygiene assessment: Evaluate the participant's sleep hygiene practices (e.g., caffeine intake, screen time before bed, sleep environment).
-
Assess for other contributing factors: Consider other factors such as anxiety or restlessness that may be impacting sleep.
-
-
Management Protocol:
-
Behavioral Interventions (First-Line):
-
Provide education on good sleep hygiene practices. This includes maintaining a regular sleep-wake cycle, creating a restful environment, and avoiding stimulants before bedtime.
-
Cognitive Behavioral Therapy for Insomnia (CBT-I) is a highly effective non-pharmacological intervention.[9]
-
-
Pharmacological Interventions (with caution):
-
If behavioral interventions are insufficient, the use of non-prescription sleep aids (e.g., melatonin) may be considered, but must be approved by the study protocol to avoid any potential drug interactions.
-
Prescription hypnotics should be avoided if possible to prevent confounding the study results.
-
-
Issue 3: Participant Reports Increased Anxiety
-
Initial Assessment:
-
Severity assessment: Use a validated anxiety rating scale to quantify the severity of the anxiety.
-
Psychiatric history: Review the participant's psychiatric history for any pre-existing anxiety disorders.
-
Identify triggers: Explore potential triggers for the increased anxiety.
-
-
Management Protocol:
-
Supportive Care:
-
Provide a supportive and reassuring environment for the participant.
-
Offer non-pharmacological interventions such as relaxation techniques or mindfulness exercises.
-
-
Dose Adjustment:
-
In cases of significant anxiety, a dose reduction of Ecopipam may be necessary. One study reported a dose reduction from 75 mg to 12.5 mg due to an adverse event.[6]
-
-
Psychiatric Consultation:
-
If anxiety is severe or persistent, a consultation with a mental health professional is recommended.
-
-
Experimental Protocols
Protocol for Dose Titration and Adjustment for Tolerability
In a 12-month open-label extension study, Ecopipam was titrated over a 4-week period to a target oral dose of 1.8 mg/kg/day.[7] Dosing adjustments for tolerability were permitted at the discretion of the investigator.[7]
-
Example of Dose Reduction due to Adverse Events:
Protocol for Safety Monitoring
Safety assessments in Ecopipam clinical trials are comprehensive and occur at regular intervals.
-
Frequency of Monitoring:
-
Safety assessments are conducted at baseline and at all treatment visits, which may be monthly for the initial period and then extend to every few months for longer-term studies.[4]
-
Follow-up safety visits are also conducted at 7 and 14 days after the last dose, with a follow-up phone call at 30 days post-treatment.[4]
-
-
Parameters Monitored:
-
Monitoring includes recording all adverse events (AEs) and serious adverse events (SAEs).
-
Regular monitoring of hematology, blood chemistry, and urine values.
-
Measurement of HbA1c at baseline and at the completion or early termination of the study.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Tai chi as good as talking therapy for managing chronic insomnia - BMJ Group [bmjgroup.com]
- 2. neurology.org [neurology.org]
- 3. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. health.usf.edu [health.usf.edu]
- 6. neurologylive.com [neurologylive.com]
- 7. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. acpjournals.org [acpjournals.org]
Optimizing Ecopipam hydrobromide dosage to minimize adverse events
Welcome, researchers and drug development professionals. This technical support center provides essential information for optimizing the use of Ecopipam hydrobromide in your experiments while minimizing the potential for adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Ecopipam is a first-in-class selective antagonist of the D1 and D5 dopamine receptors.[1][2] Unlike many antipsychotics that target D2 receptors, Ecopipam's specificity for the D1 receptor family may contribute to a different side effect profile, notably with a lower incidence of motor and metabolic adverse effects.[3][4] D1 receptor supersensitivity is hypothesized to be a mechanism behind the repetitive and compulsive behaviors seen in conditions like Tourette syndrome.[2][5]
Q2: What are the most common adverse events associated with this compound?
A2: Based on clinical trial data, the most frequently reported adverse events are generally mild to moderate and primarily affect the central nervous system.[2][5] These include somnolence, insomnia, headache, anxiety, and fatigue.[5][6]
Q3: How is this compound typically administered in clinical studies?
A3: In clinical trials, Ecopipam is administered orally once daily, usually in the evening.[7][8] A titration phase of 2 to 4 weeks is common to gradually increase the dose to a target of approximately 1.8 mg/kg/day (equivalent to 2 mg/kg/day of Ecopipam HCl).[1][7][8][9]
Q4: Does this compound cause the metabolic side effects often seen with D2 receptor antagonists?
A4: Clinical studies have shown that Ecopipam treatment is not associated with significant weight gain or metabolic changes.[1][6][10] This is a key differentiating factor from many D2 receptor antagonists.[10]
Data Presentation: Adverse Events in Ecopipam Clinical Trials
The following table summarizes the incidence of common adverse events reported in various clinical trials of Ecopipam.
| Adverse Event | Incidence Rate (%) - Study 1 (Phase 3)[5] | Incidence Rate (%) - Study 2 (Phase 2b)[6] | Incidence Rate (%) - Study 3 (12-Month OLE)[1] |
| Somnolence | 10.2 | 7.9 | Not Reported |
| Insomnia | 7.4 | 14.5 | Not Reported |
| Headache | 5.1 | 15.8 | Not Reported |
| Anxiety | 6.0 | Not Reported | 9.1 |
| Fatigue | 5.6 | 7.9 | Not Reported |
| Nasopharyngitis | Not Reported | Not Reported | 14.0 |
Troubleshooting Guide: Managing Adverse Events
This guide provides a systematic approach to managing common adverse events during your experiments.
Issue 1: Subject is experiencing excessive somnolence (drowsiness).
-
Initial Assessment:
-
Troubleshooting Steps:
-
Maintain Evening Dosing: If not already doing so, ensure the dose is administered in the evening.
-
Allow for Tolerance: Mild to moderate somnolence may decrease over time as the subject develops tolerance. Continue observation for 1-2 weeks if the somnolence is manageable.
-
Dose Reduction: If somnolence is persistent and disruptive, consider a dose reduction. A stepwise reduction of 25% of the total daily dose is a conservative starting point.
-
Slower Titration: If somnolence occurs during the initial dose titration phase, consider slowing the rate of dose escalation to allow for better acclimatization.
-
Issue 2: Subject is exhibiting signs of anxiety or restlessness.
-
Initial Assessment:
-
Troubleshooting Steps:
-
Gradual Titration: A slow and steady dose titration is crucial, as rapid increases may exacerbate anxiety. The standard 4-week titration period is designed to mitigate such effects.[1][7]
-
Temporary Dose Reduction: If anxiety emerges after a recent dose increase, consider returning to the previously tolerated dose for an extended period before attempting to re-escalate at a slower pace.
-
Stable Dosing: If anxiety appears during a stable dosing period, evaluate for other contributing factors before attributing it solely to the drug.
-
Discontinuation: In cases of severe or unmanageable anxiety, discontinuation of the drug may be necessary.
-
Issue 3: Subject reports persistent headaches.
-
Initial Assessment:
-
Troubleshooting Steps:
-
Ensure Adequate Hydration: Dehydration can contribute to headaches.
-
Symptomatic Treatment: For mild to moderate headaches, standard over-the-counter analgesics may be considered, if appropriate for the experimental protocol.
-
Dose Adjustment: If headaches are severe or consistently occur after dosing, a dose reduction may be warranted.
-
Evaluate Titration: Similar to other adverse events, if headaches are prominent during titration, a slower escalation schedule may be beneficial.
-
Experimental Protocols
Protocol: Preclinical Assessment of Dose-Dependent Adverse Events of this compound
-
Objective: To determine the dose-response relationship of this compound with respect to common adverse events (e.g., sedation, anxiety-like behavior) in a rodent model.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and multiple Ecopipam dose groups (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Behavioral Assessments:
-
Open Field Test (for locomotor activity and anxiety-like behavior): At 30 minutes post-administration, place each rat in the center of an open field arena. Record total distance traveled (a measure of general activity) and time spent in the center versus the periphery (a measure of anxiety-like behavior) for 15 minutes. A significant decrease in distance traveled can indicate sedation.
-
Elevated Plus Maze (for anxiety-like behavior): At 45 minutes post-administration, place each rat in the center of an elevated plus maze. Record the time spent in the open arms versus the closed arms for 5 minutes. A decrease in the time spent in the open arms is indicative of anxiogenic effects.
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the dose groups to the vehicle control.
-
Mandatory Visualizations
Caption: Dopamine D1/D5 receptor signaling pathway and Ecopipam's mechanism of action.
Caption: Logical workflow for troubleshooting adverse events during Ecopipam administration.
References
- 1. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. publications.aap.org [publications.aap.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study to Evaluate Long-term Safety of Ecopipam Tablets in Children, Adolescents and Adults With Tourette's Disorder [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Ecopipam Tablets to Study Tourette's Disorder in Children, Adolescents and Adults | Clinical Research Trial Listing [centerwatch.com]
- 10. Antipsychotic Drug-Induced Somnolence: Incidence, Mechanisms, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam hydrobromide stability in different solvent systems
Technical Support Center: Ecopipam Hydrobromide
This center provides technical guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols related to its stability in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A: this compound is a selective dopamine D1/D5 receptor antagonist.[1][2] For experimental use, it is typically dissolved in aqueous buffers or organic solvents. Based on general best practices for similar compounds, initial solubilization can be performed in DMSO for stock solutions, followed by dilution in aqueous media like phosphate-buffered saline (PBS) for cell-based assays.
For optimal stability, solid this compound should be stored at -20°C, protected from light. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How stable is this compound in common laboratory solvents?
A: The stability of this compound depends on the solvent, storage temperature, and duration. While specific manufacturer data is proprietary, the following table provides a summary of expected stability based on forced degradation principles for similar benzazepine compounds.[3][4] This data is illustrative and should be confirmed by a validated stability-indicating method.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Different Solvent Systems
| Solvent System | Temperature | Duration | Purity by HPLC (%) | Major Degradants Observed |
| DMSO | 25°C (Room Temp) | 24 hours | >99% | None Detected |
| 25°C (Room Temp) | 7 days | ~98% | Minor oxidative products | |
| 4°C | 30 days | >99% | None Detected | |
| PBS (pH 7.4) | 25°C (Room Temp) | 24 hours | ~97% | Hydrolytic products |
| 4°C | 7 days | ~98% | Minor hydrolytic products | |
| -20°C (Frozen) | 30 days | >99% | None Detected | |
| Ethanol:Water (1:1) | 25°C (Room Temp) | 24 hours | >99% | None Detected |
| 4°C | 30 days | >99% | None Detected |
Q3: Is this compound sensitive to light or oxidation?
A: Yes, compounds with benzamide and ether linkages can be susceptible to photolytic and oxidative degradation.[3] It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil. To minimize oxidation, degassed solvents can be used, and solutions can be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. Forced degradation studies are necessary to fully characterize these liabilities.
Troubleshooting Guides
Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation can occur due to poor solubility, solvent evaporation, or compound degradation. Follow the steps in the decision tree below to troubleshoot the issue.
Troubleshooting guide for solution precipitation.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A: Extraneous peaks can arise from several sources:
-
Degradation Products: These are the most common cause in stability studies. They typically increase in area over time or under stress conditions (heat, light, pH).
-
Solvent Impurities: Impurities in the solvent or mobile phase can appear as peaks. Running a blank (injecting only the solvent) can confirm this.
-
Contamination: The sample may have been contaminated during preparation.
-
Excipients: If analyzing a formulation, peaks from excipients may be present.
To identify the source, compare the chromatogram to a reference standard of this compound at the start of the study (T=0). A systematic forced degradation study can help create a profile of potential degradation products for comparison.[3][5]
Experimental Protocols
Protocol 1: General Workflow for Stability Assessment
This protocol outlines the key steps for conducting a comprehensive stability study of this compound in a specific solvent system.
Experimental workflow for a stability study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required for GMP applications.[5][6]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock solution to a final concentration of ~50 µg/mL with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area for Ecopipam and any degradation products.
-
Calculate the percentage of remaining Ecopipam relative to the T=0 sample.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and ensuring the analytical method is "stability-indicating."[3][7]
-
Acid Hydrolysis: Incubate Ecopipam solution (in 0.1 M HCl) at 60°C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Incubate Ecopipam solution (in 0.1 M NaOH) at 60°C for 4 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Treat Ecopipam solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photostability: Expose solid drug and drug solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Thermal Degradation: Expose solid drug to 80°C for 48 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 2) and LC-MS to identify the mass of degradation products.
Mechanism of Action Visualization
Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5).[1][8] This action blocks the downstream signaling cascade typically initiated by dopamine, which is relevant in conditions like Tourette syndrome where dopamine dysregulation is implicated.[8][9]
Simplified D1/D5 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Ecopipam used for? [synapse.patsnap.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
Troubleshooting Ecopipam hydrobromide variability in experimental results
Welcome to the technical support center for Ecopipam hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Ecopipam and to troubleshoot variability in results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
In Vitro Assays
Question 1: Why am I observing high variability or poor reproducibility in my cell-based functional assays?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Variability in cell passage number, confluency, and overall health can significantly impact results.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent and low passage number range, and ensure a consistent cell seeding density. Regularly test for mycoplasma contamination.
-
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor can affect the apparent potency of Ecopipam.
-
Solution: Use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to ensure a sufficient window to observe antagonism.
-
-
Compound Instability or Degradation: Ecopipam, like any chemical compound, can degrade over time, especially if not stored properly.
-
Solution: Prepare fresh stock solutions of Ecopipam for each experiment from a powder stored under recommended conditions (typically cool and dry). Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Solvent Effects: The solvent used to dissolve Ecopipam (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all wells and is below a level that causes cytotoxicity. Run a vehicle control to assess any solvent-specific effects.
-
Question 2: I am not seeing the expected antagonist effect, or the effect is very weak in my receptor binding assay.
Possible Causes and Solutions:
-
Incorrect Radioligand Concentration: For competitive binding assays, the concentration of the radioligand is crucial.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) to ensure sensitive detection of competitive binding.
-
-
Insufficient Receptor Expression: The cell line or tissue preparation may not express a sufficient number of D1 receptors.
-
Solution: Verify the expression level of the D1 receptor in your experimental system using techniques like Western blotting or qPCR.
-
-
Issues with Assay Buffer or Conditions: The composition of the assay buffer, incubation time, and temperature can all affect binding.
-
Solution: Optimize incubation time and temperature to reach equilibrium. Ensure the buffer composition is appropriate and consistent.
-
-
Low Specific Binding: High nonspecific binding can mask the specific antagonist effect.
-
Solution: Aim for specific binding to be at least 80% of the total binding at the Kd concentration of the radioligand. If nonspecific binding is high, try different filter types (for filtration assays) or blocking agents.
-
In Vivo Studies
Question 3: Why are my in vivo behavioral results with Ecopipam inconsistent across different animals or experimental cohorts?
Possible Causes and Solutions:
-
Formulation and Bioavailability Issues: Poor solubility or stability of the Ecopipam formulation can lead to variable absorption and exposure.
-
Solution: Use a consistent and validated formulation protocol. For oral administration, consider vehicles like 0.5% carboxymethyl cellulose. For parenteral routes, solutions containing DMSO, PEG300, and Tween 80 are often used. Ensure the compound is fully dissolved or evenly suspended before each administration.
-
-
Route of Administration: The route of administration (e.g., oral, subcutaneous, intraperitoneal) will significantly impact the pharmacokinetic profile.
-
Solution: Choose the most appropriate route for your experimental question and maintain consistency. Be aware that different routes will lead to different peak plasma concentrations and durations of action.
-
-
Animal-Specific Factors: The age, weight, sex, and strain of the animals can all influence their response to Ecopipam.
-
Solution: Use animals of a consistent age, weight range, and sex. Report the specific strain of animal used in your methodology.
-
-
Habituation and Environmental Factors: Stress from handling, novel environments, or inconsistent testing conditions can affect behavioral readouts.
-
Solution: Ensure all animals are properly habituated to the testing environment and handling procedures. Maintain consistent lighting, noise levels, and timing of experiments.
-
Question 4: I am observing unexpected side effects or toxicity in my animal models.
Possible Causes and Solutions:
-
Dose is Too High: The dose of Ecopipam may be in the toxic range for the specific animal model and route of administration.
-
Solution: Perform a dose-response study to determine the optimal therapeutic window and identify the maximum tolerated dose.
-
-
Vehicle Toxicity: The vehicle used to deliver Ecopipam could be causing adverse effects.
-
Solution: Administer the vehicle alone as a control group to assess any vehicle-specific toxicity.
-
-
Off-Target Effects: While Ecopipam is a selective D1/D5 antagonist, at very high concentrations, off-target effects cannot be entirely ruled out.[1]
-
Solution: Use the lowest effective dose to minimize the potential for off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: Ecopipam is a selective antagonist of the dopamine D1 and D5 receptors.[2][3] It has little affinity for D2-like or 5-HT2 receptors.[2] D1 receptor supersensitivity is thought to be a potential mechanism for the repetitive and compulsive behaviors seen in conditions like Tourette syndrome.[4][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: this compound as a solid powder should be stored in a cool, dry place. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: What is a common vehicle for in vivo administration of Ecopipam? A3: A common formulation for parenteral administration involves dissolving Ecopipam in a vehicle containing DMSO, PEG300, and Tween 80, diluted with saline or water.[3] For oral administration, suspensions in carboxymethyl cellulose have been used.[3]
Q4: What are the known side effects of Ecopipam in clinical trials? A4: Common side effects reported in clinical trials include headache, fatigue, somnolence, insomnia, restlessness, and anxiety.[4][6][7] Unlike typical antipsychotics that target D2 receptors, Ecopipam has not been associated with significant weight gain or movement disorders like tardive dyskinesia.[1][7]
Q5: What is the half-life of Ecopipam? A5: Ecopipam has an elimination half-life of approximately 10 hours and is known to cross the blood-brain barrier.[2]
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of Ecopipam
| Receptor | Ki (nM) |
| D1 | 1.2 |
| D5 | 2.0 |
| D2 | 980 |
| D4 | 5520 |
| 5-HT2A | 80 |
| α2A-Adrenergic | 730 |
Data compiled from publicly available sources.[1]
Table 2: Example Dosing of Ecopipam in Preclinical Studies
| Animal Model | Route of Administration | Dose Range | Observed Effect |
| Rat | Subcutaneous | 0.003 - 0.3 mg/kg | Attenuation of nicotine-induced potentiation |
| Rat | Oral | 10 mg/kg | Antagonism of apomorphine-induced stereotypy |
| Mouse | Oral (chronic) | 0.015 mg/kg | Rescue of autistic-like behaviors |
Data is for illustrative purposes and specific doses should be optimized for each study.[3][4]
Experimental Protocols
Protocol 1: Dopamine D1 Receptor Binding Assay (Filtration-Based)
Objective: To determine the binding affinity of Ecopipam for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a D1-selective antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Butaclamol (10 µM).
-
GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Ecopipam in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Ecopipam dilution or vehicle/butaclamol for controls.
-
Cell membranes (e.g., 10-20 µg protein per well).
-
[³H]-SCH23390 at a concentration near its Kd (e.g., 0.2-0.5 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of Ecopipam, which can then be converted to a Ki value.
Protocol 2: Mouse Open Field Test for Locomotor Activity
Objective: To assess the effect of Ecopipam on spontaneous locomotor activity in mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm box) with video tracking software.
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Prepare the Ecopipam solution at the desired concentration.
-
Administer Ecopipam or vehicle to the mice via the chosen route (e.g., intraperitoneal injection). A typical dose range to explore would be 0.1 - 10 mg/kg.
-
Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).
-
Gently place each mouse in the center of the open field arena.
-
Record the activity of the mouse for a set duration (e.g., 15-30 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.
Visualizations
Caption: Ecopipam's mechanism as a D1 receptor antagonist.
Caption: A logical workflow for troubleshooting experimental variability.
Caption: Preparation of an in vivo formulation for Ecopipam.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 4. D1 dopamine receptor antagonists as a new therapeutic strategy to treat autistic-like behaviours in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How well do you know your dopamine antagonists? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emalexbiosciences.com [emalexbiosciences.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ecopipam Hydrobromide
Disclaimer: The following information is provided for research and developmental purposes only. Specific experimental details for Ecopipam hydrobromide are not publicly available. Therefore, this guide is based on established principles for improving the oral bioavailability of poorly soluble and/or permeable drug candidates. Researchers should adapt these general protocols to their specific experimental findings for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered when working to improve the oral bioavailability of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the potential challenges affecting the oral bioavailability of this compound?
While specific data for this compound is limited, challenges in oral bioavailability for similar small molecule CNS drugs often stem from:
-
Poor aqueous solubility: As a hydrobromide salt, solubility might be pH-dependent and potentially low in the neutral pH of the intestines.
-
Low intestinal permeability: The drug's chemical structure may limit its ability to cross the intestinal epithelium.
-
First-pass metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.
-
P-glycoprotein (P-gp) efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.
Q2: Which formulation strategies are recommended for improving the oral bioavailability of a compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[1]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[2]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility.[1]
-
Use of permeation enhancers: Certain excipients can improve drug transport across the intestinal epithelium.[3][4]
Q3: What in vitro models are suitable for predicting the oral absorption of this compound?
-
In vitro dissolution testing: Essential for assessing the drug release from a formulation under simulated gastrointestinal conditions.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive diffusion.
-
Caco-2 cell permeability assay: This is the gold standard for predicting intestinal drug absorption and identifying potential P-gp substrates.[5]
Q4: Which animal models are appropriate for in vivo pharmacokinetic studies of this compound formulations?
Rodents (rats and mice) are commonly used for initial screening of oral formulations due to cost-effectiveness and well-established protocols.[6][7] For more predictive data, larger animal models like beagle dogs or pigs may be considered as their gastrointestinal physiology is more similar to humans.[6][8]
II. Troubleshooting Guides
A. In Vitro Dissolution Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug release | Poor solubility of this compound in the dissolution medium. | - Modify the pH of the dissolution medium to reflect different segments of the GI tract.- Add surfactants (e.g., Sodium Lauryl Sulfate) to the medium to improve wetting and solubilization.[9]- Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine. |
| High variability in results | Inconsistent wetting of the solid dosage form. | - Ensure proper de-gassing of the dissolution medium to prevent bubble formation on the tablet surface.[10]- For capsules, ensure they sink and do not float on the surface. Use of sinkers may be necessary.[10] |
| Drug degradation in medium | This compound may be unstable at certain pH values or in the presence of certain excipients. | - Analyze for degradation products using a stability-indicating HPLC method.- Adjust the pH of the medium or add antioxidants if oxidative degradation is suspected.[11][12] |
| Incomplete drug release | Formulation-related issues such as poor disintegration or drug binding to excipients. | - Evaluate the impact of different disintegrants and binders in the formulation.- Assess potential interactions between this compound and excipients. |
B. Caco-2 Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) | The compound has inherently low permeability. | - Consider formulation strategies to improve permeability, such as the inclusion of permeation enhancers.- Investigate if the compound is a substrate for efflux transporters. |
| High efflux ratio (Papp B-A / Papp A-B > 2) | This compound is likely a substrate for an efflux transporter like P-gp. | - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.- Formulate with excipients that have P-gp inhibitory properties. |
| Poor monolayer integrity (high Lucifer Yellow permeation) | The test compound or formulation excipients are toxic to the Caco-2 cells. | - Reduce the concentration of the test compound.- Evaluate the cytotoxicity of individual formulation excipients on Caco-2 cells. |
| High variability between wells | Inconsistent cell monolayer formation. | - Ensure consistent cell seeding density and culture conditions.- Monitor transepithelial electrical resistance (TEER) values to confirm monolayer confluence before the experiment.[13] |
III. Experimental Protocols
A. Protocol: In Vitro Dissolution of this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure: a. Place one this compound tablet in each dissolution vessel. b. Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter. e. Analyze the samples for Ecopipam concentration using a validated HPLC-UV method.
B. Protocol: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the TEER of the monolayers. Only use inserts with TEER values above 250 Ω·cm².
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure for Apical to Basolateral (A-B) Permeability: a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound test solution (e.g., 10 µM) to the apical side. c. Add fresh transport buffer to the basolateral side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at 30, 60, 90, and 120 minutes. f. Analyze the samples for Ecopipam concentration by LC-MS/MS.
-
Procedure for Basolateral to Apical (B-A) Permeability: a. Follow the same procedure as A-B, but add the test solution to the basolateral side and sample from the apical side.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
C. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations:
-
Group 1: this compound in solution (IV administration).
-
Group 2: this compound in suspension (oral gavage).
-
Group 3: Optimized this compound formulation (oral gavage).
-
-
Dosing:
-
IV: 1 mg/kg via the tail vein.
-
Oral: 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of Ecopipam in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
IV. Visualizations
Caption: Workflow for improving oral bioavailability.
Caption: P-glycoprotein efflux mechanism.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Dissolution Testing Part 2: Detailed Step-By-Step Hand Guide [pharmacores.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Ecopipam hydrobromide. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ecopipam?
A1: Ecopipam is a selective antagonist of the dopamine D1 receptor family, which includes both D1 and D5 subtypes.[1][2][3] It exhibits significantly lower affinity for D2-like receptors and serotonin (5-HT) receptors.[2] This selectivity makes it a valuable tool for studying the specific roles of D1-like receptor signaling pathways.
Q2: What are the expected outcomes of a successful Ecopipam dose-response experiment?
A2: In a functional assay where a D1 agonist is used to stimulate a response (e.g., cAMP production), increasing concentrations of Ecopipam should lead to a dose-dependent inhibition of the agonist-induced signal. This will generate a sigmoidal dose-response curve from which you can determine the IC50 (half-maximal inhibitory concentration) of Ecopipam.
Q3: Which cell lines are suitable for Ecopipam dose-response studies?
A3: Cell lines endogenously expressing or stably transfected with the human dopamine D1 receptor are recommended. Commercially available options include CHO-K1 (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) cells engineered to express the human D1 receptor.[4][5][6][7] Some suppliers also offer cell lines with integrated reporters, such as cAMP biosensors, to simplify detection.[6]
Q4: What is a typical concentration range to start with for Ecopipam in an in vitro assay?
A4: Based on its in vitro binding affinity (Ki), a starting concentration range of 0.1 nM to 10 µM is generally appropriate for generating a complete dose-response curve. Published studies have utilized concentrations in the low micromolar range (e.g., 2 µM to 10 µM) to observe effects in vitro.[1]
Q5: How should I prepare this compound for in vitro experiments?
A5: The solubility and stability of Ecopipam in your assay buffer should be confirmed. It is common practice to prepare a concentrated stock solution in a suitable solvent, such as DMSO, and then dilute it to the final desired concentrations in the assay medium. Always check the final solvent concentration in your assay to ensure it does not exceed a level that could affect cell viability or the assay readout (typically <0.5%).
Data Presentation
Table 1: Ecopipam Binding Affinity (Ki) at Various Receptors
| Receptor Target | Ki (nM) |
| Dopamine D1 | 1.2 |
| Dopamine D5 | 2.0 |
| Dopamine D2 | 980 |
| Dopamine D4 | 5520 |
| Serotonin (5-HT) | 80 |
| Data sourced from reference[1] |
Experimental Protocols
This section outlines a general methodology for two key experiments used to determine the dose-response relationship of Ecopipam.
Competitive Radioligand Binding Assay
This assay measures the ability of Ecopipam to displace a radiolabeled ligand that specifically binds to the D1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: A commonly used radioligand for D1 receptors is [³H]-SCH23390. Select a concentration at or near its Kd for the D1 receptor.
-
Ecopipam Concentrations: Prepare a serial dilution of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Ecopipam. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Ecopipam. Fit the data to a one-site competition model using non-linear regression to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of Ecopipam to inhibit the production of cyclic AMP (cAMP) stimulated by a D1 receptor agonist.
Methodology:
-
Cell Culture: Plate cells expressing the human dopamine D1 receptor in a 96- or 384-well plate and grow to the desired confluency.
-
Assay Medium: On the day of the experiment, replace the culture medium with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Ecopipam Pre-incubation: Add varying concentrations of Ecopipam to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a D1 receptor agonist (e.g., dopamine or SKF-38393) at a concentration that elicits a submaximal response (EC80 is common) to all wells except the negative control. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Normalize the data with the agonist-only response as 100% and the basal level as 0%. Plot the percentage of inhibition against the log concentration of Ecopipam and fit to a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.
Caption: Experimental workflow for generating an Ecopipam dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| No or weak antagonist effect observed | Ecopipam concentration is too low. Agonist concentration is too high (saturating the receptors). Ecopipam has degraded. | Extend the Ecopipam concentration range to higher values. Optimize the agonist concentration to an EC50-EC80 range to ensure a competitive window. Prepare fresh Ecopipam stock solutions and store them properly (protected from light and at the recommended temperature). |
| High background signal or low signal-to-noise ratio | Suboptimal assay conditions. Cell health is compromised. Reagents are not performing as expected. | Optimize incubation times and temperatures. Ensure cells are healthy and at a consistent passage number. Check the expiration dates and proper storage of all assay reagents and kits. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, confluency, or agonist concentration. Inconsistent incubation times. | Standardize cell culture conditions. Prepare fresh agonist dilutions for each experiment and use a consistent concentration. Precisely control all incubation steps. |
| Ecopipam appears to have agonist activity | This is unlikely for Ecopipam, but could indicate an issue with the assay system or a misunderstanding of the baseline. | Verify that the "agonist" effect is not due to an artifact of the solvent or another component. Ensure you have a true basal (no agonist, no Ecopipam) control to compare against. |
| Precipitation of Ecopipam in the assay medium | The solubility limit of Ecopipam has been exceeded. | Check the final concentration of the solvent (e.g., DMSO) and ensure it is not causing precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may require re-validation. |
References
- 1. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. What is Ecopipam used for? [synapse.patsnap.com]
- 4. ValiScreen Human Dopamine D1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 5. cells-online.com [cells-online.com]
- 6. innoprot.com [innoprot.com]
- 7. Dopamine Receptor D1 (DRD1) Stable Cell Line | eEnzyme [eenzyme.com]
Mitigating Ecopipam Hydrobromide-Induced Anxiety: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ecopipam hydrobromide in animal models, managing potential anxiogenic effects is a critical aspect of experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Ecopipam-induced anxiety.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced anxiety?
A1: Ecopipam is a selective antagonist of dopamine D1 and D5 receptors.[1] While the precise mechanisms are complex and can be brain-region specific, systemic blockade of D1 receptors can disrupt the delicate balance of neurotransmitter systems that regulate mood and anxiety. Dopamine pathways, particularly in the mesolimbic and mesocortical systems, are implicated in anxiety modulation.[2][3] Disruption of D1 receptor signaling in areas like the prefrontal cortex and amygdala can lead to anxiety-like behaviors.[4][5] Interestingly, the role of D1 receptors in anxiety is not uniform; for instance, antagonism of D1 receptors in specific subregions of the amygdala has been shown to have anxiolytic effects in rats, highlighting the complexity of this signaling pathway.
Q2: At what doses of this compound should I expect to see anxiogenic effects in my animal models?
A2: Currently, there is a lack of publicly available, detailed dose-response studies specifically characterizing the anxiogenic effects of Ecopipam in preclinical animal models. However, in clinical trials for Tourette Syndrome, anxiety has been reported as a common adverse event.[6][7] Researchers should conduct pilot studies to determine the anxiogenic threshold for their specific animal model, strain, and experimental conditions. Careful behavioral observation during dose-finding studies is crucial.
Q3: Are there any known pharmacological agents that can be co-administered to mitigate Ecopipam-induced anxiety?
A3: While no specific agents have been clinically approved for mitigating Ecopipam-induced anxiety, based on the neurobiology of anxiety, several classes of compounds could theoretically be investigated. The GABAergic system plays a key role in regulating anxiety, and agents that enhance GABAergic transmission, such as benzodiazepines, are potent anxiolytics.[8] Additionally, the serotonergic system is deeply involved in mood and anxiety regulation, and compounds acting on serotonin receptors, such as certain selective serotonin reuptake inhibitors (SSRIs) or 5-HT2A receptor modulators, could potentially counteract the anxiogenic effects.[9][10][11] However, any co-administration paradigm would require careful validation to ensure the investigational drug does not interfere with the primary effects of Ecopipam being studied.
Q4: Can non-pharmacological methods help in reducing Ecopipam-induced anxiety in animal models?
A4: Yes, environmental enrichment and habituation can play a significant role in reducing baseline anxiety and stress in laboratory animals. Providing animals with larger cages, nesting materials, and opportunities for social interaction can improve their overall well-being and may reduce their susceptibility to drug-induced anxiety. Furthermore, thorough habituation to the experimental apparatus and procedures is critical to minimize confounding stress responses. Acclimatizing animals to the testing room and handling procedures for a sufficient period before drug administration can significantly reduce baseline anxiety levels.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Anxiety-Like Behavior in Control and Ecopipam-Treated Animals
Possible Cause:
-
Environmental Stressors: High levels of noise, improper lighting, or inconsistent cage cleaning schedules can elevate baseline anxiety.
-
Handling-Induced Stress: Improper or infrequent handling can make animals fearful and anxious.
-
Lack of Habituation: Insufficient acclimatization to the testing environment and procedures.
Troubleshooting Steps:
-
Environmental Review: Assess the animal facility for potential stressors. Ensure a consistent light-dark cycle, minimize noise, and maintain a regular husbandry schedule.
-
Handling Refinement: Implement a consistent and gentle handling protocol. Handling animals for short periods daily for at least a week before the experiment can reduce handling-associated stress.
-
Habituation Protocol:
-
Apparatus Habituation: Allow animals to freely explore the testing apparatus (e.g., elevated plus maze, open field) for 5-10 minutes on at least two consecutive days before the actual test.
-
Procedural Habituation: Simulate all aspects of the experimental procedure, including transport to the testing room and mock injections (using a vehicle), for several days leading up to the experiment.
-
Issue 2: Difficulty in Distinguishing Ecopipam-Induced Anxiety from Sedation or Motor Impairment
Possible Cause:
-
Ecopipam, like other central nervous system-acting drugs, can have effects on locomotor activity that may confound the interpretation of anxiety tests. For example, reduced movement in an open field test could be due to anxiety (thigmotaxis) or sedation.
Troubleshooting Steps:
-
Comprehensive Behavioral Battery: Do not rely on a single anxiety test. Use a battery of tests that measure different aspects of anxiety and locomotor activity.
-
Open Field Test (OFT): Measures general locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center vs. periphery).
-
Elevated Plus Maze (EPM): Assesses anxiety-related exploration based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Light-Dark Box Test: Measures the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.
-
-
Control for Motor Effects: Always analyze locomotor activity data alongside anxiety-related parameters. A significant decrease in total distance traveled in the OFT would suggest that motor impairment might be a confounding factor in the interpretation of anxiety-like behavior in other tests.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies to illustrate how to present findings related to Ecopipam-induced anxiety.
Table 1: Dose-Dependent Effects of Ecopipam on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 0 | 45.2 ± 5.1 | 35.8 ± 4.2 |
| Ecopipam | 0.1 | 38.5 ± 4.8 | 31.2 ± 3.9 |
| Ecopipam | 0.3 | 25.1 ± 3.9 | 22.5 ± 3.1 |
| Ecopipam | 1.0 | 15.8 ± 2.5 | 14.7 ± 2.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. N=10 per group. |
Table 2: Co-Administration of a Putative Anxiolytic (Compound X) with Ecopipam in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) | Transitions |
| Vehicle + Vehicle | 0 + 0 | 120.5 ± 10.2 | 15.3 ± 1.8 |
| Ecopipam + Vehicle | 1.0 + 0 | 65.2 ± 8.5 | 8.1 ± 1.1 |
| Ecopipam + Compound X | 1.0 + 5.0 | 105.7 ± 9.8## | 13.5 ± 1.5## |
| Vehicle + Compound X | 0 + 5.0 | 118.9 ± 11.1 | 14.8 ± 1.7 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + Vehicle. ##p < 0.01 compared to Ecopipam + Vehicle. N=12 per group. |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
Objective: To assess anxiety-like behavior by measuring the exploration of open versus enclosed arms of an elevated maze.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), and the other two are open (open arms).
-
A central platform connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test, according to its pharmacokinetic profile.
-
Testing:
-
Place the animal gently onto the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Manually or with automated tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate olfactory cues.
Visualizations
Caption: Simplified signaling pathway of dopamine D1 receptor antagonism by Ecopipam leading to altered neuronal activity and potentially anxiety-like behavior.
Caption: A typical experimental workflow for assessing drug-induced anxiety in animal models.
Caption: Potential pharmacological and non-pharmacological strategies to mitigate Ecopipam-induced anxiety in animal models.
References
- 1. tourette.org [tourette.org]
- 2. researchgate.net [researchgate.net]
- 3. The Modulatory Role of Dopamine in Anxiety-like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prefrontal dopamine D1 receptor manipulation influences anxiety behavior and induces neuroinflammation within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prefrontal dopamine D1 receptor manipulation influences anxiety behavior and induces neuroinflammation within the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. biospace.com [biospace.com]
- 8. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Serotonergic Mechanism of Stress-Related Anxiety: Focus on Co-Treatment with Resveratrol and Selective Serotonin Reuptake Inhibitors | MDPI [mdpi.com]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Challenges in long-term administration of Ecopipam hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopipam hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound, presented in a question-and-answer format.
Issue 1: Reduced Locomotor Activity and Sedation in Animal Models
-
Question: We are observing a significant decrease in locomotor activity and signs of sedation in our rodents following the administration of Ecopipam. How can we mitigate this and ensure it doesn't confound our behavioral data?
-
Answer: Sedation and somnolence are known dose-limiting side effects of Ecopipam.[1] Here are several strategies to address this issue:
-
Dose Adjustment: The sedative effects of Ecopipam are dose-dependent. Consider performing a dose-response study to identify the lowest effective dose that minimizes sedation while still achieving the desired pharmacological effect.
-
Acclimation Period: Allow for a sufficient acclimation period after drug administration and before behavioral testing. This allows the animal to recover from the initial peak sedative effects. The timing of this window should be determined based on the pharmacokinetic profile of Ecopipam in your specific animal model.
-
Timing of Administration: Administering Ecopipam during the animal's dark cycle (active phase) might counteract some of the sedative effects. Conversely, if sedation is desired for specific experimental paradigms, administration during the light cycle (inactive phase) could be beneficial.
-
Environmental Stimulation: A novel environment can sometimes counteract sedative effects.[2] However, be cautious as this could also introduce confounding variables into your behavioral assay.
-
Control Groups: It is crucial to include a vehicle-treated control group to differentiate the specific sedative effects of Ecopipam from general malaise or other experimental stressors.
-
Issue 2: Anxiety-Like Behaviors Observed in Experimental Animals
-
Question: Our animals are exhibiting behaviors consistent with anxiety (e.g., increased thigmotaxis in an open field test) after long-term administration of Ecopipam. Is this a known effect, and how should we interpret these findings?
-
Answer: Anxiety has been reported as an adverse event in clinical trials of Ecopipam.[3][4][5] When observing anxiety-like behaviors in preclinical models, consider the following:
-
Dose and Duration: Anxiety may be more prominent at higher doses or with prolonged administration. Investigate if the anxiety-like behavior is dose- and/or duration-dependent.
-
Baseline Anxiety Levels: The baseline anxiety level of the rodent strain can influence the response to Ecopipam. Consider using strains with well-characterized anxiety phenotypes.
-
Distinguishing from other Effects: It is important to differentiate anxiety-like behavior from other drug-induced effects. For example, altered locomotor activity can confound the interpretation of results from anxiety tests. Always analyze locomotor activity in conjunction with anxiety-like behaviors.
Issue 3: Inconsistent or Unexpected Results in Behavioral Assays
-
Question: We are observing high variability and inconsistent results in our behavioral experiments with Ecopipam. What are the potential sources of this variability?
-
Answer: Inconsistent results can stem from several factors related to the drug itself or the experimental protocol:
-
Formulation and Stability: this compound has specific solubility and stability characteristics. Ensure that your formulation is homogenous and stable throughout the experiment. Prepare fresh solutions as needed and store them appropriately, protected from light and moisture.[6]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and pharmacokinetics of the drug. Ensure consistent and accurate administration techniques. For oral gavage, proper technique is critical to avoid accidental administration into the lungs.[7]
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. The peak plasma concentration (Tmax) and half-life of Ecopipam should be considered when designing the experimental timeline.
-
Drug-Drug Interactions: Be aware of potential interactions if Ecopipam is co-administered with other compounds. For example, its effects can be influenced by other drugs that act on the central nervous system.[8]
-
Animal Handling and Stress: Stress from handling and injection procedures can significantly impact behavioral outcomes. Ensure all animal handlers are well-trained and that procedures are standardized across all experimental groups.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Ecopipam is a selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[4][9] By blocking these receptors, Ecopipam inhibits the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequent decreased activity of Protein Kinase A (PKA).[10][11][12][13]
2. What are the common adverse events associated with long-term Ecopipam administration in clinical trials?
The most commonly reported adverse events in long-term clinical studies include somnolence, insomnia, anxiety, headache, and fatigue.[4][14][15]
3. What is the recommended vehicle for dissolving this compound for in vivo studies?
The choice of vehicle depends on the route of administration. For oral administration, this compound can be suspended in 0.5% carboxymethyl cellulose (CMC) in water. For parenteral routes (e.g., intraperitoneal, subcutaneous), a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
4. What are the known pharmacokinetic parameters of Ecopipam?
Pharmacokinetic data for Ecopipam is still emerging. In humans, the elimination half-life has been reported to be around 10 hours.[4] Another study in healthy male subjects reported a plasma half-life of 17.3 hours for Ecopipam and 25.6 hours for its active metabolite.
5. Are there any known issues with the stability of this compound solutions?
This compound is stable as a powder when stored in a sealed container, protected from moisture. In solution, its stability can be influenced by the solvent, pH, and storage conditions. It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C for short periods.
Data Presentation
Table 1: Summary of Common Adverse Events in Ecopipam Clinical Trials
| Adverse Event | Phase 2b Trial[14] | Phase 3 Trial[4] | 12-Month Open-Label Extension[3] |
| Somnolence/Sedation | 7.9% | 10.2% | Not explicitly reported |
| Insomnia | 14.5% | 7.4% | Not explicitly reported |
| Anxiety | Not explicitly reported | 6.0% | 9.1% |
| Headache | 15.8% | 5.1% | Not explicitly reported |
| Fatigue | 7.9% | 5.6% | Not explicitly reported |
| Nasopharyngitis | Not explicitly reported | Not explicitly reported | 14.0% |
Table 2: Pharmacokinetic Parameters of Ecopipam
| Parameter | Value | Species | Reference |
| Elimination Half-life | ~10 hours | Human | [4] |
| Plasma Half-life | 17.3 hours | Human (male) | |
| Active Metabolite Half-life | 25.6 hours | Human (male) |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose (CMC) solution in sterile water
-
Weighing scale
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[16]
-
Syringes
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Oral Gavage Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The recommended maximum volume is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[7]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the mouth, slightly to one side of the midline, and advance it gently along the upper palate towards the esophagus.[7] There should be no resistance. If resistance is met, withdraw the needle and try again.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and for a few hours afterward.[16]
-
Mandatory Visualization
Caption: Antagonistic action of Ecopipam on the D1/D5 dopamine receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected outcomes in Ecopipam experiments.
References
- 1. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative effect of Clozapine is a function of 5-HT2A and environmental novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. emalexbiosciences.com [emalexbiosciences.com]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Study to Evaluate Long-term Safety of Ecopipam Tablets in Children, Adolescents and Adults With Tourette's Disorder | Clinical Research Trial Listing [centerwatch.com]
Validation & Comparative
Ecopipam Hydrobromide vs. Typical Antipsychotics for Tic Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ecopipam hydrobromide, a novel dopamine D1 receptor antagonist, with typical and atypical antipsychotics for the treatment of tics, primarily in the context of Tourette Syndrome. The information is compiled from clinical trial data to assist in research and development efforts.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between ecopipam and traditional antipsychotics lies in their primary molecular targets within the brain's dopamine system. Tics are thought to be related to hyperactive dopaminergic signaling in the basal ganglia.
-
This compound: This investigational drug is a selective antagonist of the dopamine D1 receptor. By blocking D1 receptors, it is hypothesized to modulate the "direct pathway" of the basal ganglia, which is involved in the initiation of movement.
-
Typical and Atypical Antipsychotics: These medications primarily act as antagonists at the dopamine D2 receptor.[1] Typical antipsychotics, such as haloperidol, are potent D2 blockers.[2] Atypical antipsychotics, like aripiprazole, also target D2 receptors but often have a more complex pharmacology, including partial agonism at D2 receptors and effects on serotonin receptors.[2] The D2 receptor is predominantly involved in the "indirect pathway" of the basal ganglia, which inhibits movement.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of ecopipam, the typical antipsychotic haloperidol, and the atypical antipsychotic aripiprazole. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which can limit direct comparability due to potential differences in study populations and methodologies.
Table 1: Efficacy Data - Change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS)
| Medication | Study | Duration | Baseline YGTSS-TTS (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | Net Change vs. Placebo |
| Ecopipam | Phase 2b Trial[3] | 12 weeks | Approx. 35[4] | -30%[4] | -19%[4] | -3.44 points[3] |
| Haloperidol | Open-label vs. Aripiprazole[5] | 8 weeks | Not Specified | -58.5% (motor), -66.2% (phonic)[5] | Not Applicable | Not Applicable |
| Combined with Trazodone[6] | Not Specified | 21.2 | -58.9% | Not Applicable | Not Applicable | |
| Aripiprazole | Phase 3 Trial (Low Dose)[7] | 8 weeks | Approx. 33-34 | Not specified directly | Not specified directly | -6.3 points[7] |
| Phase 3 Trial (High Dose)[7] | 8 weeks | Approx. 33-34 | Not specified directly | Not specified directly | -9.9 points[7] | |
| Oral Solution Trial[8] | 8 weeks | Approx. 30 | -56.0%[8] | -39.2%[8] | -5.5 points[8] | |
| Open-label Study[9] | 12 weeks | Not Specified | -44.7% | Not Applicable | Not Applicable |
Table 2: Safety Data - Common Adverse Events (Incidence >5%)
| Medication | Adverse Event | Incidence in Drug Group (%) | Incidence in Placebo Group (%) | Study |
| Ecopipam | Headache | 15.8[3] | Not Specified | Phase 2b Trial[3] |
| Insomnia | 14.5[3] | Not Specified | Phase 2b Trial[3] | |
| Fatigue | 7.9[3] | Not Specified | Phase 2b Trial[3] | |
| Somnolence | 7.9[3] | Not Specified | Phase 2b Trial[3] | |
| Somnolence | 11.1[10] | Not Specified | Phase 3 Trial[10] | |
| Anxiety | 9.7[10] | Not Specified | Phase 3 Trial[10] | |
| Headache | 9.7[10] | Not Specified | Phase 3 Trial[10] | |
| Insomnia | 8.8[10] | Not Specified | Phase 3 Trial[10] | |
| Worsening of tics | 7.9[10] | Not Specified | Phase 3 Trial[10] | |
| Fatigue | 6.5[10] | Not Specified | Phase 3 Trial[10] | |
| Haloperidol | Extrapyramidal Symptoms | Significantly higher than aripiprazole[5] | Not Applicable | Open-label vs. Aripiprazole[5] |
| Sedation | Common[5] | Not Applicable | Open-label vs. Aripiprazole[5] | |
| Headache | Common[5] | Not Applicable | Open-label vs. Aripiprazole[5] | |
| Aripiprazole | Sedation (low dose) | 18.2[11] | 2.3[11] | Phase 3 Trial[11] |
| Somnolence (low dose) | 11.4[11] | 2.3[11] | Phase 3 Trial[11] | |
| Fatigue (low dose) | 6.8[11] | 0[11] | Phase 3 Trial[11] | |
| Somnolence (high dose) | 15.6[11] | 2.3[11] | Phase 3 Trial[11] | |
| Fatigue (high dose) | 15.6[11] | 0[11] | Phase 3 Trial[11] | |
| Somnolence (oral solution) | 21.7 (<50kg), 6.7 (≥50kg)[8] | Not Specified | Oral Solution Trial[8] | |
| Lethargy (oral solution) | 19.6 (<50kg), 6.7 (≥50kg)[8] | Not Specified | Oral Solution Trial[8] | |
| Tremor (oral solution) | 10.9 (<50kg), 20.0 (≥50kg)[8] | Not Specified | Oral Solution Trial[8] | |
| Akathisia (oral solution) | 8.7 (<50kg), 20.0 (≥50kg)[8] | Not Specified | Oral Solution Trial[8] | |
| Drowsiness | 26[12] | Not Applicable | vs. Risperidone[12] | |
| Increased appetite | 26[12] | Not Applicable | vs. Risperidone[12] | |
| Decreased appetite | 13[12] | Not Applicable | vs. Risperidone[12] |
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited. For complete details, referring to the specific trial documentation is recommended.
Ecopipam Phase 3 Clinical Trial (NCT05615220)[13]
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[13]
-
Participants: Children, adolescents, and adults (≥ 6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-TTS of ≥ 20.[13]
-
Procedure:
-
Screening Period: 28 days.[13]
-
Open-Label Stabilization Period (12 weeks): All participants received ecopipam, titrated to a target dose of 1.8 mg/kg/day.[13]
-
Randomized Withdrawal Period (12 weeks): Responders from the stabilization period were randomized (1:1) to continue ecopipam or switch to placebo.[13]
-
-
Primary Outcome Measure: Time from randomization to relapse, defined as a loss of ≥ 50% of the YGTSS-TTS improvement achieved during the stabilization period.[14]
Aripiprazole Phase 3 Clinical Trial (NCT01727700)[15]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Children and adolescents (7-17 years old) with a diagnosis of Tourette's Disorder.[7]
-
Procedure:
-
Primary Outcome Measure: Mean change from baseline to week 8 in the YGTSS-TTS.[7]
Haloperidol vs. Aripiprazole Open-Label Study[5]
-
Study Design: An 8-week, open-label comparative study.[5]
-
Participants: 48 children and adolescents with tic disorders.[5]
-
Procedure:
-
Primary Outcome Measures: Change in YGTSS and the Extrapyramidal Symptom Rating Scale (ESRS).[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical signaling pathways affected by these drugs and a generalized workflow for a randomized controlled trial.
Caption: Dopamine Pathways and Drug Targets in the Basal Ganglia.
References
- 1. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Effect of 12‐Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-label study comparing the efficacy and tolerability of aripiprazole and haloperidol in the treatment of pediatric tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole in children with Tourette's disorder and co-morbid attention-deficit/hyperactivity disorder: a 12-week, open-label, preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
A Comparative Guide to Ecopipam Hydrobromide (SCH-39166) and Alternative Dopamine Antagonists for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ecopipam hydrobromide (formerly known as SCH-39166), a selective dopamine D1 receptor antagonist, with established dopamine D2 receptor antagonists commonly used in the treatment of neurological disorders such as Tourette Syndrome. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Ecopipam is a first-in-class selective antagonist of the D1/D5 dopamine receptors. This selectivity offers a distinct mechanism of action compared to traditional antipsychotics, which primarily target D2 receptors. Clinical trial data for Tourette Syndrome suggests that Ecopipam effectively reduces tic severity with a favorable safety profile, particularly concerning metabolic and extrapyramidal side effects often associated with D2 antagonists. This guide will delve into the quantitative comparisons of receptor binding affinities, clinical efficacy, and the underlying experimental methodologies.
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D5 Receptor | 5-HT2A Receptor |
| Ecopipam (SCH-39166) | 1.2 | 980 | 2.0 | 80 |
| Aripiprazole | >1000 | 0.34 | - | 3.4 |
| Risperidone | 240 | 3.2 | - | 0.2 |
| Haloperidol | - | - | - | - |
Table 2: Clinical Efficacy in Tourette Syndrome (Reduction in Yale Global Tic Severity Scale - Total Tic Score)
| Compound | Study Population | Treatment Duration | Mean Change in YGTSS-TTS from Baseline | Responder Rate | Key Adverse Events |
| Ecopipam | Children & Adolescents | 12 weeks | -3.44 (vs. placebo)[1] | 73.6% (≥25% improvement)[2] | Headache, insomnia, fatigue, somnolence[3] |
| Aripiprazole | Children & Adolescents | 8 weeks | -5.5 (vs. placebo)[4] | 86.4% (CGI-I score of 1 or 2)[4] | Appetite increase, weight gain, mild extrapyramidal effects[5] |
| Risperidone | Children & Adults | 8 weeks | 32% reduction (vs. 7% for placebo)[6][7][8] | 60.8% (≥1 point improvement on Global Severity Rating)[6] | Weight gain, social phobia[7] |
| Haloperidol | Children & Adolescents | 8 weeks | Significant reduction (no significant difference from aripiprazole)[9] | - | Higher incidence of extrapyramidal symptoms compared to aripiprazole[9] |
YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score, a standard measure of tic severity. CGI-I: Clinical Global Impression - Improvement.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is resuspended to a specific protein concentration.[10]
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the target receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., Ecopipam).
-
Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The contents are then rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.[10]
Phase 3 Clinical Trial for Ecopipam in Tourette Syndrome (Enriched-Enrollment, Randomized Withdrawal Design)
Objective: To evaluate the maintenance of efficacy and safety of Ecopipam in treating tics in patients with Tourette Syndrome.
Methodology:
-
Screening Phase: Potential participants are screened against inclusion and exclusion criteria.
-
Open-Label Stabilization Period: All eligible participants receive Ecopipam for a set period (e.g., 12 weeks). During this time, the dose may be titrated to an optimal level.
-
Response Assessment: At the end of the stabilization period, participants are assessed for a predefined level of improvement in tic severity, typically a significant reduction in the Yale Global Tic Severity Scale (YGTSS) score.
-
Randomization: Only participants who showed a positive response to Ecopipam are randomized in a double-blind manner to either continue receiving Ecopipam or switch to a placebo.
-
Double-Blind Treatment Period: Participants continue on their assigned treatment (Ecopipam or placebo) for a specified duration.
-
Primary Endpoint Assessment: The primary outcome is typically the time to relapse, defined as a significant worsening of tic symptoms. The proportion of participants who relapse in the Ecopipam group is compared to the placebo group.
-
Safety Monitoring: Throughout the trial, participants are monitored for any adverse events.
Mandatory Visualization
Caption: Simplified Dopamine D1 Receptor Signaling Pathway.
Caption: Ecopipam Phase 3 Clinical Trial Workflow.
References
- 1. publications.aap.org [publications.aap.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. alert.psychnews.org [alert.psychnews.org]
- 4. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aripiprazole in Children and Adolescents with Tourette's Disorder: An Open-Label Safety and Tolerability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. researchgate.net [researchgate.net]
- 9. Open-label study comparing the efficacy and tolerability of aripiprazole and haloperidol in the treatment of pediatric tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Ecopipam Hydrobromide and D2 Receptor Antagonists in Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of Ecopipam hydrobromide, a selective Dopamine D1 receptor antagonist, and traditional D2 receptor antagonists. The information is supported by data from clinical trials and preclinical research, with a focus on their application in Tourette Syndrome (TS).
Mechanism of Action: A Tale of Two Receptors
Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). Ecopipam's novelty lies in its selective antagonism of the D1-like receptors, a stark contrast to conventional antipsychotics and tic medications that primarily target the D2-like family.[1][2][3] This distinction in receptor targets is fundamental to their differing efficacy and side-effect profiles.[4][5]
D1-like receptors are typically coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7][8] This cascade modulates neuronal excitability and gene expression. Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and activate inwardly rectifying potassium channels, generally leading to an inhibitory effect on the neuron.[5][9][10]
| Feature | This compound | D2 Receptor Antagonists (e.g., Aripiprazole, Risperidone) |
| Primary Target | Selective Dopamine D1 and D5 Receptors[1][7] | Primarily Dopamine D2, D3, and D4 Receptors[6][11] |
| Receptor Family | D1-like | D2-like |
| G-Protein Coupling | Gαs/olf (Stimulatory)[7][11] | Gαi/o (Inhibitory)[5][9] |
| Key Second Messenger | ↑ cyclic AMP (cAMP)[6][8] | ↓ cyclic AMP (cAMP)[9] |
| Primary Downstream Kinase | ↑ Protein Kinase A (PKA)[6][7] | ↓ Protein Kinase A (PKA) activity |
| Overall Neuronal Effect | Modulates excitatory pathways | Primarily inhibitory; blocks postsynaptic dopamine signaling[8][11] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct intracellular signaling cascades initiated by D1 and D2 receptor activation.
Clinical Efficacy
Direct head-to-head clinical trials comparing Ecopipam to D2 receptor antagonists are not yet available in published literature. Therefore, this comparison is based on data from separate placebo-controlled trials. The primary endpoint for efficacy in Tourette Syndrome trials is the mean change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).
Ecopipam vs. Placebo in Tourette Syndrome
Clinical trials have demonstrated that Ecopipam is superior to placebo in reducing tic severity in children and adolescents with TS.[12][13] A meta-analysis of three clinical trials confirmed that the mean change in YGTSS-TTS was statistically better in the Ecopipam group compared to placebo.[14]
Table 2: Efficacy Data from Ecopipam Phase 2b Trial in Tourette Syndrome [12][15]
| Outcome Measure | Ecopipam (n=76) | Placebo (n=77) | LS Mean Difference (95% CI) | p-value |
| Baseline YGTSS-TTS (Mean) | 35.1 | 34.2 | - | - |
| Change from Baseline in YGTSS-TTS at Week 12 (Mean) | -10.9 | -7.5 | -3.44 (-6.09 to -0.79) | 0.01 |
| Clinical Global Impression of TS Severity (CGI-TS-S) Improvement | Greater Improvement | Less Improvement | - | 0.03 |
D2 Receptor Antagonists vs. Placebo in Tourette Syndrome
D2 receptor antagonists, such as aripiprazole and risperidone, are established treatments for TS and have also demonstrated efficacy over placebo.[12][16]
Table 3: Efficacy Data from Aripiprazole Phase 3 Trial in Tourette Syndrome [17]
| Outcome Measure | Aripiprazole (High Dose, n=45) | Aripiprazole (Low Dose, n=44) | Placebo (n=44) | LS Mean Difference vs. Placebo (95% CI) |
| Baseline YGTSS-TTS (Mean) | 36.4 | 33.5 | 34.6 | - |
| Change from Baseline in YGTSS-TTS at Week 8 (Mean) | -17.0 | -13.4 | -7.1 | High Dose: -9.9 (-13.8 to -5.9) Low Dose: -6.3 (-10.2 to -2.3) |
| CGI-TS Improvement (% "Much" or "Very Much" Improved) | 74% | 69% | 38% | - |
Comparative Side Effect Profile
The most significant divergence between Ecopipam and D2 receptor antagonists is their safety and tolerability profiles. Ecopipam's selectivity for the D1 receptor appears to spare it from the burdensome side effects associated with D2 blockade.[4][5]
Table 4: Common and Differentiating Adverse Events
| Adverse Event Category | This compound | D2 Receptor Antagonists |
| Common CNS Effects | Headache (15.8%), Insomnia (14.5%), Somnolence (7.9%), Fatigue (7.9%)[12][18] | Sedation, Somnolence, Fatigue[17] |
| Extrapyramidal Symptoms (EPS) | Not observed; comparable to placebo on AIMS and BARS scales[4][12] | Significant risk of Akathisia, Dystonia, Parkinsonism, Tardive Dyskinesia[2][19] |
| Metabolic Effects | No evidence of weight gain (less than placebo in some studies) or metabolic changes[4][12] | Significant risk of weight gain, dyslipidemia, and hyperglycemia[13][16] |
| Endocrine Effects | No reported effects on prolactin | Hyperprolactinemia due to D2 blockade in the pituitary[6] |
Detailed Experimental Protocols
Protocol: Phase 2b/3 Clinical Trial of Ecopipam in Tourette Syndrome
This protocol is a composite based on published trial designs.[12][18][20]
-
Objective: To evaluate the efficacy, safety, and tolerability of Ecopipam compared to placebo in reducing tic severity in children and adolescents with Tourette Syndrome.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group (or withdrawal) study.
-
Participant Population:
-
Inclusion Criteria: Ages 6 to 17 years; confirmed diagnosis of Tourette's Disorder according to DSM-5 criteria; Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) of ≥20 at baseline; presence of both motor and vocal tics.[12][18]
-
Exclusion Criteria: History of psychosis, bipolar disorder, or other primary psychiatric diagnoses that could interfere with the assessment; use of other tic-suppressing medications within a specified washout period; clinically significant unstable medical illness.
-
-
Intervention:
-
Treatment Arm: Ecopipam, dosed based on body weight (e.g., 2 mg/kg/day).
-
Control Arm: Matching placebo.
-
Duration: Typically a 12-week double-blind treatment period. Some designs include an open-label run-in phase followed by a randomized withdrawal period.[20]
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline to Week 12 in the YGTSS-Total Tic Score.
-
Secondary Endpoints: Change in Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) score; change in YGTSS motor and phonic subscores; change in the YGTSS Impairment score.
-
Safety Assessments: Monitoring of adverse events (AEs) at each visit; vital signs; weight and BMI; electrocardiograms (ECGs); laboratory tests (hematology, chemistry, lipids); and assessment for movement disorders using the Abnormal Involuntary Movement Scale (AIMS) and Barnes Akathisia Rating Scale (BARS).[12]
-
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the least-squares mean change in YGTSS-TTS between the Ecopipam and placebo groups.
Protocol: Assessment of Tic Severity via Yale Global Tic Severity Scale (YGTSS)
-
Objective: To provide a standardized, clinician-rated assessment of the severity of motor and vocal tics over the preceding week.[21][22]
-
Procedure:
-
A semi-structured interview is conducted with the patient and/or a reliable informant (e.g., parent).[1]
-
The clinician first uses a symptom checklist to identify all motor and vocal tics present during the past week.
-
The clinician then rates the severity of motor tics and vocal tics separately across five dimensions: Number, Frequency, Intensity, Complexity, and Interference.
-
Each dimension is rated on a 6-point Likert scale from 0 (no tics) to 5 (severe symptoms).[21]
-
-
Scoring:
-
Total Motor Tic Score: Sum of the 5 motor tic dimension scores (Range: 0-25).
-
Total Phonic (Vocal) Tic Score: Sum of the 5 vocal tic dimension scores (Range: 0-25).
-
Total Tic Score (TTS): Sum of the Total Motor and Total Phonic Tic scores (Range: 0-50). This is the primary outcome measure in most clinical trials.[1][13]
-
Overall Impairment Rating: A separate score from 0 to 50 assessing the global impact of tics on functioning.
-
Protocol: Assessment of Extrapyramidal Symptoms (EPS)
-
Objective: To systematically assess for the presence and severity of drug-induced movement disorders.
-
Procedure: A trained clinician performs a physical examination and structured interview using a standardized scale, such as the Extrapyramidal Symptom Rating Scale (ESRS).[23][24]
-
Key Components of Assessment (based on ESRS):
-
Patient Questionnaire: The clinician interviews the patient about subjective experiences over the last seven days related to parkinsonism (stiffness, tremor), akathisia (restlessness), dystonia (muscle spasms), and dyskinesia (involuntary movements).[23]
-
Clinician Examination:
-
Parkinsonism: Assess for gait, bradykinesia (slowness of movement), facial masking, rigidity in limbs, and tremor.
-
Dystonia: Examine for sustained muscle contractions or abnormal postures in the eyes, face, neck, trunk, and limbs.
-
Akathisia: Observe for objective signs of restlessness (e.g., shifting weight, pacing) and inquire about the subjective feeling of inner restlessness. The Barnes Akathisia Rating Scale (BARS) is often used specifically for this.[2]
-
Dyskinesia (Tardive): Assess for involuntary, repetitive movements, particularly in the orofacial region (e.g., lip-smacking, tongue protrusions) and distal limbs. The Abnormal Involuntary Movement Scale (AIMS) is the standard for this assessment.[2]
-
-
-
Scoring: Each item on the respective scales is rated on a severity scale (e.g., 0=absent, 4=severe). The scores provide a quantitative measure of the severity of each type of movement disorder.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial comparing an investigational drug like Ecopipam to a standard-of-care D2 antagonist.
Conclusion
This compound represents a mechanistically distinct therapeutic approach compared to D2 receptor antagonists. Its selective action on the D1 receptor signaling pathway offers a promising efficacy profile for conditions like Tourette Syndrome, comparable in magnitude of tic reduction to some D2 antagonists in their respective placebo-controlled trials. The primary and most compelling advantage of Ecopipam is its significantly more favorable safety profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances that frequently complicate treatment with D2 receptor antagonists.[4][5][13] Future head-to-head comparative trials are necessary to definitively establish its relative efficacy and long-term safety against current standard-of-care treatments.
References
- 1. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. cps.ca [cps.ca]
- 4. How does Ecopipamcompare with other treatments for Schizophrenia? [synapse.patsnap.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. A multicenter examination and strategic revisions of the Yale Global Tic Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exposure and response prevention versus risperidone for the treatment of tic disorders: a randomized controlled trial [frontiersin.org]
- 17. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. neurologylive.com [neurologylive.com]
- 21. Assessment of Tic Severity (Chapter 2) - Pharmacological Treatment of Tics [cambridge.org]
- 22. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]
- 23. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 24. karger.com [karger.com]
Validating the Selectivity of Ecopipam Hydrobromide for D1/D5 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ecopipam (SCH-39166) is a first-in-class investigational benzazepine derivative that acts as a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[1][2][3] Its unique pharmacological profile, characterized by high affinity for D1 and D5 receptors and significantly lower affinity for D2-like receptors (D2, D3, and D4), distinguishes it from traditional antipsychotics and other dopamine antagonists.[1][4][5] This selectivity suggests a potential for therapeutic efficacy in conditions like Tourette syndrome and stuttering, with a reduced risk of the extrapyramidal side effects commonly associated with D2 receptor blockade.[6] This guide provides a comparative analysis of Ecopipam's selectivity, supported by experimental data and detailed methodologies, to aid researchers in its evaluation.
Comparative Binding Affinity of Ecopipam and Other Dopamine Antagonists
The selectivity of Ecopipam is quantitatively demonstrated through its binding affinities (Ki values) for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D5 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Selectivity (D2/D1) |
| Ecopipam (SCH-39166) | 1.2 [2][3] | 2.0 [2][3] | 980 - 1240[4] | Low Affinity[1] | 5520[4] | >800-fold |
| SCH-23390 | 0.2[7] | 0.3[7] | >3000 | - | - | >15000-fold |
| Haloperidol | >1000[1] | - | 1.2 | 0.7 | 5.1 | - |
| Clozapine | 130 | - | 160 | 250 | 21 | - |
| Risperidone | 5.6 | - | 3.3 | 7.2 | 7.3 | - |
Table 1: Comparative binding affinities (Ki) of Ecopipam and other dopamine antagonists for human dopamine receptor subtypes. A higher D2/D1 ratio indicates greater selectivity for the D1 receptor over the D2 receptor.
Signaling Pathways and Antagonistic Action
Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Their activation by dopamine initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. Ecopipam exerts its antagonist effect by binding to D1 and D5 receptors, thereby blocking dopamine's ability to initiate this signaling cascade.
References
- 1. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ecopipam|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Ecopipam Hydrobromide Demonstrates Superior Tic Reduction Compared to Placebo in Clinical Trials
For Immediate Release:
[City, State] – [Date] – Ecopipam hydrobromide, a first-in-class selective dopamine D1 receptor antagonist, has shown statistically significant efficacy in reducing tics in patients with Tourette Syndrome (TS) compared to placebo in recent Phase 2b and Phase 3 clinical trials. These findings offer a promising alternative to existing treatments, which primarily target the D2 dopamine receptor and are often associated with undesirable side effects.
A comprehensive analysis of the available data indicates that ecopipam was generally well-tolerated and demonstrated a favorable safety profile. The primary measure of efficacy in these studies was the Yale Global Tic Severity Scale (YGTSS), a standardized tool for assessing the severity of motor and vocal tics.
Efficacy in Tic Reduction: A Quantitative Comparison
Clinical trial data consistently highlight ecopipam's superiority over placebo in reducing tic severity. The following tables summarize the key findings from pivotal studies.
Phase 3 Randomized Withdrawal Trial Efficacy Data
| Outcome Measure | Ecopipam Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Relapse Rate (Pediatric) | 41.9% | 68.1% | 0.0084 | 0.5 (0.3-0.8) |
| Relapse Rate (Pediatric & Adult) | 41.2% | 67.9% | 0.0050 | 0.5 (0.3-0.8) |
Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase.
Phase 2b Clinical Trial Efficacy Data
| Outcome Measure | Ecopipam Group | Placebo Group | p-value |
| Mean Change in YGTSS-TTS from Baseline to Week 12 | -3.44 (Least Squares Mean Difference) | --- | 0.01 |
| Improvement in Clinical Global Impression of Tourette Syndrome Severity | Greater Improvement | --- | 0.03 |
Safety and Tolerability Profile
Across clinical trials, ecopipam has been generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity. Notably, ecopipam was not associated with the weight gain or metabolic issues often seen with D2 receptor antagonists.[1][2][3]
Common Adverse Events in Ecopipam Clinical Trials
| Adverse Event | Ecopipam Frequency |
| Headache | 15.8% |
| Insomnia | 14.5% |
| Somnolence (Drowsiness) | 10.2% |
| Anxiety | 9.7% |
| Fatigue | 7.9% |
| Worsening of Tics | 7.9% |
Experimental Protocols
The clinical trials for ecopipam were designed to rigorously evaluate its efficacy and safety.
Phase 3 Randomized Withdrawal Trial (NCT05615220)
This multicenter study featured an enriched-enrollment, randomized withdrawal design.
-
Study Population: Children, adolescents, and adults (≥6 years of age) with a diagnosis of Tourette's Disorder and a YGTSS-Total Tic Score (TTS) of ≥20 at baseline.[4]
-
Open-Label Phase: All participants received ecopipam for 12 weeks. The dosage was titrated to a target of 1.8 mg/kg/day.[4]
-
Randomized Withdrawal Phase: Responders, defined as those with a ≥25% improvement in YGTSS-TTS at weeks 8 and 12, were randomized 1:1 to either continue receiving ecopipam or switch to a placebo for an additional 12 weeks in a double-blind manner.[5]
-
Primary Endpoint: Time to relapse in pediatric subjects. Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement from the open-label phase, the need for tic rescue medication, or hospitalization for TS.[5]
Phase 2b Randomized, Double-Blind, Placebo-Controlled Trial
This trial was designed to assess the efficacy and safety of ecopipam over a 12-week period.
-
Study Population: Children and adolescents (≥6 to <18 years) with a YGTSS-TTS of ≥20.[2]
-
Randomization: Subjects were randomly assigned in a 1:1 ratio to receive either ecopipam or a placebo.[2]
-
Treatment: The study consisted of a 4-week titration phase followed by an 8-week maintenance phase.[6]
-
Primary Endpoint: The mean change in YGTSS-TTS from baseline to week 12.[2]
-
Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity.[2]
Mechanism of Action and Experimental Workflow
Ecopipam's novel mechanism of action and the workflow of its clinical evaluation are illustrated below.
Caption: Ecopipam, a D1 antagonist, blocks dopamine from binding to its receptor.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. What is Ecopipam used for? [synapse.patsnap.com]
Cross-Study Analysis of Ecopipam Hydrobromide Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of clinical trial data for Ecopipam hydrobromide, focusing on its application in Tourette Syndrome and childhood-onset fluency disorder (stuttering). Ecopipam is a first-in-class selective antagonist of the dopamine D1 receptor.[1][2] This guide objectively compares its performance with alternative treatments, supported by available experimental data.
Ecopipam for the Treatment of Tourette Syndrome
Tourette Syndrome (TS) is a neurodevelopmental disorder characterized by motor and vocal tics.[3] Current treatments often involve dopamine D2 receptor antagonists, which can be associated with undesirable side effects.[3][4] Ecopipam's distinct mechanism of action as a D1 receptor antagonist offers a potentially different safety and efficacy profile.[1][5]
Quantitative Data Summary
The following tables summarize the efficacy and safety data from clinical trials of Ecopipam and its comparators for the treatment of Tourette Syndrome. The primary efficacy endpoint in these studies is typically the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS).
Table 1: Efficacy of Ecopipam in Tourette Syndrome - Phase 3 Trial (NCT05615220) [6]
| Outcome | Ecopipam Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Relapse Rate (Pediatric) | 41.9% | 68.1% | 0.5 (0.3-0.8) | 0.0084 |
| Relapse Rate (Pediatric & Adult) | 41.2% | 67.9% | 0.5 (0.3-0.8) | 0.0050 |
Table 2: Efficacy of Comparator Drugs in Tourette Syndrome
| Drug | Study | Primary Efficacy Outcome |
| Aripiprazole | Yoo et al. | Significant reduction in mean YGTSS-TTS vs. placebo (-15.0 vs -9.6, p = 0.0196)[4] |
| Sallee et al. | Significant improvement in tic severity with decreases from baseline YGTSS of 45.9% (low dose, p = 0.002) and 54.2% (high dose, p < 0.0001)[4] | |
| Risperidone | Scahill et al. | 32% reduction in tic severity from baseline vs. 7% for placebo (p = 0.004)[7] |
| Clonidine | Goetz et al. | No significant reduction in motor tics or vocalizations compared to placebo[8] |
| Haloperidol | Shapiro et al. | More effective than placebo and slightly more effective than pimozide in reducing tics[9] |
| Open-label study | 54.3% reduction in motor tic scores and 50.0% reduction in phonic tic scores with aripiprazole; 58.5% and 66.2% reductions with haloperidol, respectively[10] |
Table 3: Common Adverse Events of Ecopipam and Comparator Drugs in Tourette Syndrome
| Drug | Common Adverse Events |
| Ecopipam | Sedation, insomnia, psychiatric changes (e.g., anxiety), nausea, and vomiting.[2] |
| Aripiprazole | Weight gain, sedation, somnolence, fatigue.[4] |
| Risperidone | Weight gain, sedation.[7] |
| Clonidine | Sedation.[11] |
| Haloperidol | Extrapyramidal symptoms, sedation, drowsiness, dizziness, restlessness, headache.[4][11] |
Ecopipam for the Treatment of Childhood-Onset Fluency Disorder (Stuttering)
Childhood-onset fluency disorder, commonly known as stuttering, is a communication disorder characterized by disruptions in the normal flow of speech.[12] Pharmacological interventions for stuttering are limited, with research exploring various mechanisms, including dopamine modulation.[13]
Quantitative Data Summary
Data from Ecopipam trials in stuttering are emerging. An open-label pilot study (NCT02909088) and a Phase 2 randomized controlled trial (NCT04492956) have been conducted.
In an open-label study, a majority of participants showed improvement in their stuttering with Ecopipam, and the medication was well-tolerated.[13] Of five evaluable patients, three with moderate stuttering showed significant improvements, while two with severe stuttering had modest gains.[13] Positive outcomes included increased speech fluency, faster reading completion, and shorter duration of stuttering events.[13]
A subsequent Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study (NCT04492956) was completed to further evaluate the efficacy and safety of Ecopipam in adults who stutter.[14][15] The primary outcome measure was the change in the Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to week 12.[14] While specific quantitative results from this trial are not yet widely published in detail, the study aimed to provide more definitive data on Ecopipam's efficacy.[16]
Currently, there are no FDA-approved medications specifically for stuttering.[2] Other medications, such as dopamine D2 antagonists, have been explored off-label with some success but also with the potential for side effects.[13]
Experimental Protocols
Measurement of Tic Severity: Yale Global Tic Severity Scale (YGTSS)
The YGTSS is a clinician-rated, semi-structured interview used to assess the severity of motor and phonic tics over the preceding week.[17][18]
-
Administration: A trained clinician conducts an interview with the patient and a reliable informant (e.g., a parent). The interview covers a checklist of different motor and phonic tics.
-
Scoring: Tics are rated on five dimensions for both motor and phonic tics separately:
-
Number: The variety of tics present.
-
Frequency: How often tics occur.
-
Intensity: The forcefulness of the tics.
-
Complexity: The intricacy of the tics.
-
Interference: The degree to which tics disrupt behavior.
-
-
Each dimension is scored from 0 (no symptoms) to 5 (severe symptoms).[19] The sum of these scores for motor and phonic tics gives the Total Tic Score (TTS), ranging from 0 to 50.[17][19] An additional "Impairment" score (0-50) assesses the overall impact of tics on the individual's life.[17] The Global Severity Score is the sum of the TTS and the Impairment score.[17]
Measurement of Stuttering Severity: Stuttering Severity Instrument-Fourth Edition (SSI-4)
The SSI-4 is a standardized tool used to assess the severity of stuttering in both children and adults.[12][20][21]
-
Administration: The assessment involves obtaining speech samples from both a reading task and a conversational speech task.[22] For non-readers, picture plates are used to elicit speech.[23]
-
Scoring: The SSI-4 measures three main components of stuttering:
-
Frequency: The percentage of syllables stuttered in the speech samples.[20]
-
Duration: The average duration of the three longest stuttering events, measured to the nearest tenth of a second.[20]
-
Physical Concomitants: The presence and severity of any secondary physical movements associated with stuttering (e.g., facial grimaces, head movements).[20]
-
-
Scores from each of these components are summed to produce a Total Score, which corresponds to a percentile rank and a severity rating (e.g., very mild, mild, moderate, severe, very severe).[23]
Visualizations
Ecopipam Mechanism of Action: D1 Receptor Antagonism
Ecopipam is a selective antagonist of the dopamine D1 receptor.[5] By blocking this receptor, it modulates dopamine signaling pathways in the brain, which are thought to be dysregulated in conditions like Tourette Syndrome and stuttering.[1][5]
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.
Ecopipam Clinical Trial Workflow for Tourette Syndrome (Phase 3 - NCT05615220)
The Phase 3 clinical trial for Ecopipam in Tourette Syndrome utilized a randomized withdrawal design.
Caption: Randomized withdrawal design of the Ecopipam Phase 3 trial for Tourette Syndrome.
References
- 1. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. publications.aap.org [publications.aap.org]
- 4. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. cps.ca [cps.ca]
- 7. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open-label study comparing the efficacy and tolerability of aripiprazole and haloperidol in the treatment of pediatric tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. theraplatform.com [theraplatform.com]
- 11. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of Ecopipam or Placebo in Adults With Stuttering (Speak Freely) | Clinical Research Trial Listing [centerwatch.com]
- 14. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 15. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]
- 17. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 18. SSI-4: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 19. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. dokumen.pub [dokumen.pub]
- 22. m.youtube.com [m.youtube.com]
- 23. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrobromide: A Comparative Analysis of its Side Effect Profile Against Other Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Ecopipam hydrobromide, a selective dopamine D1 receptor antagonist, with that of other dopamine antagonists, primarily D2 receptor antagonists (typical and atypical antipsychotics), commonly used in the treatment of neuropsychiatric disorders such as Tourette Syndrome. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential and safety.
Differentiating Dopamine Receptor Antagonism: A Shift in Focus
Traditionally, dopamine receptor antagonists used in clinical practice, such as haloperidol (a typical antipsychotic) and risperidone and aripiprazole (atypical antipsychotics), primarily target the D2 receptor. While effective in managing symptoms of conditions like Tourette Syndrome, their use is often associated with a range of undesirable side effects, including metabolic issues, weight gain, and movement disorders.[1]
This compound represents a novel approach by selectively targeting the D1 receptor.[2] This selectivity is hypothesized to result in a different and potentially more favorable side effect profile, mitigating some of the common adverse events associated with D2 antagonism.[1]
Comparative Side Effect Profile: Quantitative Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from placebo-controlled clinical trials of Ecopipam and other dopamine antagonists in patients with Tourette Syndrome.
Table 1: Treatment-Emergent Adverse Events of Ecopipam vs. Placebo in Tourette Syndrome (Phase 2b Study) [3]
| Adverse Event | Ecopipam (n=76) % | Placebo (n=77) % |
| Headache | 15.8% | 14.3% |
| Insomnia | 14.5% | 6.5% |
| Fatigue | 7.9% | 3.9% |
| Somnolence | 7.9% | 2.6% |
Table 2: Treatment-Emergent Adverse Events of Aripiprazole vs. Placebo in Tourette Syndrome [4]
| Adverse Event | Aripiprazole (Low Dose, n=44) % | Aripiprazole (High Dose, n=45) % | Placebo (n=44) % |
| Sedation | 18.2% | 8.9% | 2.3% |
| Somnolence | 11.4% | 15.6% | 2.3% |
| Fatigue | 6.8% | 15.6% | 0% |
| Nausea | Not Reported | Not Reported | Not Reported |
| Weight Gain (>7% increase) | Not Reported | Not Reported | Not Reported |
Note: A separate study on aripiprazole in Tourette Syndrome reported that the incidence of treatment-emergent adverse events between the aripiprazole and placebo groups was not significantly different. However, aripiprazole was associated with a significant increase in mean body weight, body mass index, and waist circumference.[5]
Table 3: Treatment-Emergent Adverse Events of Risperidone vs. Placebo in Tourette Syndrome [6][7]
| Adverse Event | Risperidone (n=24) % | Placebo (n=24) % |
| Fatigue | 56.5% | 17.4% |
| Somnolence | 34.8% | 4.4% |
| Weight Gain (mean increase) | 2.8 kg | No change |
| Hypokinesia | Increased | No significant change |
| Tremor | Increased | No significant change |
Table 4: Adverse Effects of Haloperidol vs. Placebo in Tourette's Syndrome [8]
| Adverse Effect Category | Haloperidol | Placebo |
| Frequency of Adverse Effects | More frequent than placebo | Less frequent than haloperidol |
Note: Quantitative data from recent, large-scale placebo-controlled trials for haloperidol in Tourette Syndrome is limited in the public domain. However, it is well-established that haloperidol, as a typical antipsychotic, is associated with a higher risk of extrapyramidal symptoms (movement disorders) compared to atypical antipsychotics and Ecopipam.[9]
Key Experimental Protocols
This compound (Phase 2b Study in Tourette Syndrome)[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 153 children and adolescents (ages 6 to <18 years) with a diagnosis of Tourette Syndrome and a Yale Global Tic Severity Scale (YGTSS) total tic score of ≥20.
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either Ecopipam or a placebo for 12 weeks.
-
Primary Outcome Measure: The primary endpoint was the mean change in the YGTSS Total Tic Score from baseline to week 12.
-
Safety Assessments: Safety and tolerability were evaluated at each study visit, including monitoring for adverse events, weight changes, metabolic parameters, and electrocardiogram (ECG) changes.
Aripiprazole (in Tourette Syndrome)[3][4]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial (NCT01727700).
-
Participants: 133 patients (ages 7-17 years) with a diagnosis of Tourette's Disorder.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive low-dose aripiprazole, high-dose aripiprazole, or placebo for 8 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the mean change from baseline to week 8 in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).
-
Safety Assessments: Safety and tolerability endpoints included treatment-emergent adverse events, vital signs, electrocardiograms, body weight, and clinical laboratory tests.
Risperidone (in Tourette Syndrome)[7]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 48 adolescent and adult patients with Tourette Syndrome.
-
Intervention: Participants were randomly assigned to receive either risperidone (0.5 to 6.0 mg/day) or placebo for 8 weeks. The dosage was flexible based on clinical response.
-
Primary Outcome Measure: The Global Severity Rating of the Tourette Syndrome Severity Scale.
-
Safety Assessments: Monitoring for adverse events, including extrapyramidal symptoms, was conducted.
Haloperidol (in Tourette's Syndrome)[8]
-
Study Design: A controlled study comparing haloperidol, pimozide, and placebo.
-
Participants: 57 patients with Gilles de la Tourette's syndrome.
-
Intervention: Patients received haloperidol, pimozide, or placebo.
-
Outcome Measures: Efficacy and adverse effects were assessed.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
The distinct side effect profiles of Ecopipam and other dopamine antagonists can be attributed to their differential engagement of dopamine receptor signaling pathways.
Standard Clinical Trial Workflow
The development and evaluation of new drugs like Ecopipam follow a structured clinical trial process.
Conclusion
This compound, with its selective D1 receptor antagonism, demonstrates a distinct and generally favorable side effect profile compared to D2 receptor antagonists. Clinical trial data suggests a lower propensity for metabolic disturbances and movement disorders, which are significant concerns with many currently available antipsychotics. The most commonly reported side effects of Ecopipam are generally mild to moderate and include headache, insomnia, fatigue, and somnolence. This differentiated safety profile suggests that Ecopipam could be a valuable alternative for patients with Tourette Syndrome and potentially other neuropsychiatric conditions, particularly for those who are intolerant to or at risk from the side effects of D2 receptor blockade. Further long-term studies will be crucial to fully characterize its safety and efficacy.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, randomized, double-blind, placebo-controlled study of aripiprazole in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative efficacy of haloperidol and pimozide in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam's Therapeutic Potential: A Comparative Analysis Across Neurological Disorders
A deep dive into the clinical efficacy and underlying mechanisms of Ecopipam, a selective dopamine D1 receptor antagonist, reveals a promising, albeit varied, therapeutic landscape for Tourette Syndrome, stuttering, and Lesch-Nyhan disease. This guide synthesizes the current clinical trial data, elucidates the experimental methodologies employed, and visualizes the intricate signaling pathways and trial designs to provide a comprehensive resource for researchers and drug development professionals.
Ecopipam, an investigational drug, is carving a niche in the treatment of neurological disorders characterized by dysregulation of the dopamine system. Its selective action on the D1 receptor subtype offers a targeted therapeutic approach, potentially mitigating the side effects associated with broader-spectrum dopamine antagonists. This comparative guide examines the evidence for Ecopipam's efficacy across three distinct neurological conditions, presenting a clear overview of its performance and the scientific rationale for its use.
Comparative Efficacy of Ecopipam
The clinical trial data for Ecopipam demonstrates varying levels of efficacy across Tourette Syndrome, stuttering, and Lesch-Nyhan disease. While robust Phase 3 trials have shown significant tic reduction in Tourette's, the evidence for stuttering and Lesch-Nyhan disease is based on earlier-phase, proof-of-concept studies.
| Neurological Disorder | Key Efficacy Findings | Primary Outcome Measure(s) |
| Tourette Syndrome | Statistically significant reduction in tics compared to placebo. A Phase 2b trial showed a -3.4 point difference on the YGTSS-TTS at week 12.[1][2] Phase 3 data confirmed maintenance of efficacy and reduced relapse risk.[3] | Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS)[1][2] |
| Stuttering | A majority of participants in an open-label pilot study showed improvement in stuttering symptoms.[4][5] Results from a Phase 2a study in adults also suggested a trend towards improved fluency.[6] | Stuttering Severity Instrument (SSI-4)[7] |
| Lesch-Nyhan Disease | A dose-escalation study suggested Ecopipam was well-tolerated and might reduce self-injurious behavior (SIB).[8] A double-blind, crossover trial, though terminated early, appeared to show a reduction in SIB in most participants.[9][10] | Behavior Problems Inventory (BPI) - Self-Injurious Behavior Subscale[3] |
Understanding the Mechanism of Action
Ecopipam functions as a selective antagonist of the dopamine D1 receptor.[7][11][12] This targeted action is central to its therapeutic effect in disorders with known or suspected dopaminergic dysfunction.
The pathophysiology of Tourette Syndrome is hypothesized to involve hyperactivity of the dopamine system.[5] Similarly, the "dopamine hypothesis" of stuttering suggests that excessive dopaminergic activity contributes to speech dysfluency.[13][14] In contrast, Lesch-Nyhan disease is associated with a profound dopamine deficiency in the basal ganglia.[15][16][17] Ecopipam's antagonistic action at the D1 receptor is thought to modulate these aberrant dopamine signals.
Experimental Protocols
The clinical trials of Ecopipam in these disorders have employed rigorous methodologies to assess its efficacy and safety.
Tourette Syndrome (Phase 3 Randomized Withdrawal Trial - NCT05615220)
-
Objective: To evaluate the maintenance of efficacy of Ecopipam in subjects with Tourette Syndrome who have responded to open-label treatment.
-
Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study. The trial consists of a 12-week open-label stabilization period followed by a 12-week double-blind, randomized withdrawal period.
-
Participants: Children, adolescents, and adults (ages 6 and older) with a diagnosis of Tourette's Disorder and a Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score of at least 20.
-
Intervention: Ecopipam administered orally, titrated to a target dose of 1.8 mg/kg/day during the open-label phase. In the double-blind phase, responders are randomized to continue Ecopipam or switch to placebo.
-
Primary Outcome Measure: The primary endpoint is the time from randomization to relapse during the double-blind withdrawal period. Relapse is defined as a loss of ≥50% of the improvement on the YGTSS-TTS from baseline to the end of the open-label period.
Stuttering (Phase 2 "Speak Freely" Trial - NCT04013341)
-
Objective: To evaluate the efficacy and safety of Ecopipam in adults who stutter.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: Adults (18 years or older) with a diagnosis of childhood-onset fluency disorder (stuttering) and a history of stuttering for at least two years.[7]
-
Intervention: Ecopipam or placebo administered orally for a 12-week treatment period, including a 4-week titration phase followed by an 8-week maintenance phase. The target dose of Ecopipam was approximately 2 mg/kg/day.[7]
-
Primary Outcome Measure: The primary outcome was the change from baseline in the percentage of syllables stuttered (%SS) as measured by the Stuttering Severity Instrument-4 (SSI-4) at the end of the 12-week treatment period. The SSI-4 assesses the frequency, duration, and physical concomitants of stuttering.[8]
Lesch-Nyhan Disease (Phase 3 Crossover Trial - NCT01751802)
-
Objective: To evaluate the efficacy and safety of Ecopipam for the treatment of self-injurious behavior (SIB) in subjects with Lesch-Nyhan Disease.
-
Design: A double-blind, placebo-controlled, crossover trial. The study was designed for participants to receive both Ecopipam and placebo in different treatment periods.[3][17]
-
Participants: Individuals with a diagnosis of Lesch-Nyhan Disease.
-
Intervention: Ecopipam or placebo administered orally. The trial involved different treatment periods with Ecopipam and placebo.[3]
-
Primary Outcome Measure: The primary endpoint was the change in the Self-Injurious Behavior subscale of the Behavior Problems Inventory (BPI). The BPI is a rating scale completed by caregivers to assess the frequency and severity of problem behaviors.[3]
Comparative Pathophysiology and Ecopipam's Targeted Intervention
The underlying dopamine dysregulation differs across these three disorders, providing a rationale for the differential efficacy of Ecopipam.
References
- 1. Causes and origins of Tourette syndrome - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inspire-med-files.icometrix.com [inspire-med-files.icometrix.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Ecopipam used for? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aaidd.org [aaidd.org]
- 10. Striatal dopaminergic alterations in Tourette’s syndrome: a meta-analysis based on 16 PET and SPECT neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ecopipam - Wikipedia [en.wikipedia.org]
- 12. Dopamine function in Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine hypothesis of stuttering - Wikipedia [en.wikipedia.org]
- 14. Loss of Dopamine Phenotype Among Midbrain Neurons in Lesch–Nyhan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of dopamine phenotype among midbrain neurons in Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A dopamine deficiency model of Lesch-Nyhan disease--the neonatal-6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pathophysiology of Gilles de la Tourette Syndrome: Changes in Saccade Performance by Low-Dose L-Dopa and Dopamine Receptor Blockers [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ecopipam Hydrobromide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Ecopipam hydrobromide, a selective dopamine D1/D5 receptor antagonist used in research.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound from one supplier indicates that it is not classified as a hazardous substance or mixture[1]. However, a related salt, Ecopipam hydrochloride, is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[2]. Therefore, it is prudent to handle this compound with care, assuming it may have associated hazards.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields, and a laboratory coat[3][4].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][4].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS[1][4].
-
Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible[1][2].
Segregation and Collection of this compound Waste
Proper segregation is a fundamental step in laboratory waste management to ensure safe and compliant disposal[3].
-
Designated Waste Container: Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be labeled with the chemical name ("this compound waste") and any relevant hazard symbols as indicated by the SDS or institutional policy.
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams. The SDS for the hydrochloride salt notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[2].
Step-by-Step Disposal Procedure
The primary directive for disposal is to adhere to local, state, and federal regulations[2][5]. Pharmaceutical waste should not be disposed of in regular trash or flushed down the sewer system, as this can lead to environmental contamination[6].
-
Consult the SDS: The most critical step is to review Section 13 of the manufacturer-specific Safety Data Sheet for detailed disposal instructions[1].
-
Waste Collection: Wearing appropriate PPE, collect all solid waste contaminated with this compound into your designated waste container. For solutions, absorb them with an inert, liquid-binding material like diatomite before placing them in the container[1].
-
Container Sealing: Once the waste is collected, securely seal the container.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials, pending collection[5].
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5][6]. These services are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA)[5].
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for handling a chemical spill, which is a form of waste generation, is as follows:
Accidental Release Measures:
-
Evacuate personnel to a safe area[1].
-
Wear full personal protective equipment, including a suitable respirator if necessary[1].
-
Prevent further spillage and keep the material away from drains or water courses[1].
-
For solutions, absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect the contaminated material and place it in the designated waste container for disposal as per Section 13 of the SDS[1].
-
Decontaminate the spill surface and any affected equipment, for example, by scrubbing with alcohol[1].
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural workflow and logical considerations for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
Caption: Logical relationships for ensuring safe and compliant chemical disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ecopipam Hydrobromide
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ecopipam hydrobromide, a potent and selective dopamine D1/D5 receptor antagonist. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your research.
Essential Safety and Handling Precautions
This compound, while not classified as a hazardous substance in some safety data sheets, requires careful handling to avoid potential irritation to the skin, eyes, and respiratory tract.[1][2] The hydrochloride salt is noted as harmful if swallowed.[3] Therefore, a conservative approach to handling is recommended.[4]
Personal Protective Equipment (PPE): A Tabular Overview
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.[2]
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Compliant with standard BS EN 374:2003. Inspect gloves before each use.[2] |
| Eyes | Safety glasses with side shields or goggles | Goggles are recommended when there is a risk of splashing.[2] |
| Body | Protective clothing/Laboratory coat | Long-sleeved and impermeable.[2] |
| Respiratory | N95 or N100 respirator | Required if there is a risk of generating airborne powder or aerosols.[2] |
Engineering Controls
To further minimize exposure, the following engineering controls should be in place:
-
Ventilation: Always handle this compound in a well-ventilated area.[2]
-
Fume Hood: Whenever possible, use a laboratory fume hood for all weighing and reconstitution procedures.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[2][3]
Operational Plan: From Receipt to Disposal
A systematic approach to the handling, storage, and disposal of this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receiving this compound, personnel should wear chemotherapy gloves for unpacking.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][4] For long-term stability, a storage temperature of -20°C is recommended.[2]
Handling and Reconstitution
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to prevent the formation and inhalation of dust.[2]
-
Reconstitution: When preparing a solution, add the solvent slowly to the solid to avoid splashing.[2]
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[2] Decontaminate all surfaces and equipment used.
Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear PPE: Don the full personal protective equipment as outlined in the table above.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material.[1][2]
Disposal
First Aid Measures
In the event of exposure, follow these immediate first aid measures and seek prompt medical attention.[1][2][3][4]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[2] Remove contaminated clothing. |
| Eye Contact | Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[2] |
Scientific Profile: Mechanism of Action
This compound is a potent and selective antagonist of the dopamine D1 and D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively.[6] It shows significantly lower affinity for other receptors, making it a valuable tool for studying the specific roles of the D1/D5 signaling pathway.[6]
Dopamine D1/D5 Receptor Antagonism Workflow
Caption: A flowchart outlining the key logistical steps for safely managing this compound from receipt to disposal.
Ecopipam's Effect on Dopamine D1 Receptor Signaling
Caption: A diagram illustrating how this compound acts as an antagonist at the dopamine D1 receptor, thereby inhibiting downstream signaling.
By implementing these safety protocols and understanding the operational logistics, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
